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  • Product: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
  • CAS: 753023-57-3

Core Science & Biosynthesis

Foundational

Engineering Conformationally Constrained Scaffolds: A Technical Guide to Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic introduction of conformational constraints is a proven methodology for enhancing the binding affinity and pharmacokinetic stability of small-molecule therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of conformational constraints is a proven methodology for enhancing the binding affinity and pharmacokinetic stability of small-molecule therapeutics. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) represents a premier building block in this paradigm[1]. By integrating a rigid cyclopropyl core with an orthogonally protected amine and a versatile primary alcohol, this scaffold enables the precise spatial arrangement of pharmacophores. This whitepaper provides an in-depth technical analysis of its structural logic, its critical role in synthesizing Prolyl Hydroxylase Domain 2 (PHD2) inhibitors, and validated protocols for its functionalization.

Chemical Architecture & Physicochemical Profiling

As a Senior Application Scientist, I evaluate building blocks not just by their reactive groups, but by the thermodynamic advantages they confer to the final drug molecule. The architecture of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is defined by three synergistic features:

  • The Cyclopropyl Core: The gem-disubstituted cyclopropyl ring severely restricts the local dihedral angles ( ϕ and ψ ) of the resulting peptidomimetic or azaheterocycle. This "locks" the molecule into a bioactive conformation, minimizing the entropic penalty typically incurred when a flexible molecule binds to a target protein.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophilic attack and catalytic hydrogenation, allowing aggressive functionalization of the adjacent alcohol.

  • The Hydroxyethyl Tether: The two-carbon spacer terminating in a primary hydroxyl group serves as a highly reactive handle for oxidation, etherification, or cross-coupling, facilitating the construction of spirocyclic or extended heterocyclic systems.

Table 1: Fundamental Physicochemical Properties
PropertyValueStructural Significance
CAS Number 753023-57-3[1]Unique identifier for regulatory and synthetic tracking.
Molecular Formula C₁₀H₁₉NO₃[1]Balances lipophilicity with polar handles.
Molecular Weight 201.26 g/mol [2]Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
IUPAC Name tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate[1]Defines the exact connectivity and substitution pattern.
SMILES CC(C)(C)OC(=O)NC1(CC1)CCO[1]Useful for computational docking and cheminformatics.

Mechanistic Application: Targeting the HIF-PHD2 Axis

The most prominent pharmaceutical application of this scaffold is in the synthesis of partially saturated nitrogen-containing heterocyclic compounds, specifically designed as Prolyl Hydroxylase Domain (PHD) inhibitors [3].

The Biological Rationale

Under normoxic conditions, the PHD2 enzyme utilizes iron (Fe²⁺) and 2-oxoglutarate (2-OG) to hydroxylate Hypoxia-Inducible Factor alpha (HIF-α), marking it for rapid proteasomal degradation[4]. In patients with chronic kidney disease, this constant degradation suppresses erythropoietin (EPO) production, leading to severe anemia[4].

By incorporating the cyclopropyl-carbamate scaffold into an N-azaheterocycle, chemists generate potent PHD2 inhibitors. The rigid cyclopropyl group optimally positions the heterocyclic core to chelate the active-site Fe²⁺ ion of PHD2, blocking its activity[4]. This stabilizes HIF-α, which translocates to the nucleus and drives the transcription of EPO, effectively treating anemia[3].

Pathway Normoxia Normoxia PHD2 PHD2 Enzyme Normoxia->PHD2 HIF HIF-α Degradation PHD2->HIF Fe2+, 2-OG Inhibitor Cyclopropyl-based PHD2 Inhibitor Inhibitor->PHD2 Chelates Fe2+ HIF_Stable HIF-α Stabilization Inhibitor->HIF_Stable Prevents degradation EPO EPO Transcription HIF_Stable->EPO Nucleus

Mechanism of action for cyclopropyl-derived PHD2 inhibitors.

Synthetic Methodologies: Scaffold Functionalization

To integrate this building block into complex drug candidates, the primary hydroxyl group must be transformed while preserving the acid-sensitive Boc carbamate. The most reliable pathway involves a controlled oxidation to an aldehyde, followed by reductive amination to build the extended azaheterocyclic framework.

Synthesis Step1 Tert-butyl (1-(2-hydroxyethyl) cyclopropyl)carbamate Step2 Swern Oxidation (-78°C, DMSO, (COCl)2) Step1->Step2 Activation Step3 Aldehyde Intermediate (Stable for Coupling) Step2->Step3 Et3N quench Step4 Reductive Amination (NaBH(OAc)3, Amine) Step3->Step4 C-N Bond Formation Step5 Conformationally Restricted PHD2 Inhibitor Scaffold Step4->Step5 Target Isolation

Synthetic workflow for functionalizing the hydroxyethyl moiety.

Experimental Protocol: Controlled Swern Oxidation

Objective: Convert the 2-hydroxyethyl moiety to an acetaldehyde derivative without deprotecting the acid-sensitive Boc group or triggering ring-opening of the cyclopropyl core.

Causality & Logic: The Swern oxidation is strategically selected over chromium-based oxidants (e.g., Jones reagent). Chromium oxidations often over-oxidize primary alcohols to carboxylic acids and require highly acidic conditions that would immediately cleave the Boc protecting group. The Swern oxidation operates under mild, basic conditions (via triethylamine quench), ensuring the absolute integrity of both the carbamate and the strained cyclopropyl ring.

Step-by-Step Methodology (Self-Validating System)
  • System Preparation & Activation:

    • In an oven-dried Schlenk flask purged with argon, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the system to -78 °C using a dry ice/acetone bath.

    • Validation Check: Strict anhydrous conditions and low temperature are critical to prevent the premature decomposition of the activated DMSO complex.

  • Intermediate Formation:

    • Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes.

    • Causality: This generates the highly reactive alkoxysulfonium intermediate required for alcohol activation. Gas evolution (CO and CO₂) should be observed.

  • Substrate Addition:

    • Dissolve Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 eq) in anhydrous DCM and add dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

    • Causality: Slow addition prevents localized exothermic spikes that could lead to side reactions, such as the Pummerer rearrangement.

  • Quenching & Deprotonation:

    • Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Causality: Triethylamine acts as the base to deprotonate the intermediate, yielding the desired aldehyde and dimethyl sulfide byproduct.

  • In-Process Validation:

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) solvent system.

    • Validation Check: The complete disappearance of the polar alcohol spot and the emergence of a less polar, ninhydrin-responsive spot confirms successful conversion.

References

  • PubChem (National Institutes of Health). "tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | C10H19NO3 | CID 12993139." Accessed March 18, 2026.[Link]

  • Alachem Co., Ltd. "753023-57-3 | tert-Butyl [1-(2-hydroxyethyl)cyclopropyl]carbamate." Accessed March 18, 2026.[Link]

  • World Intellectual Property Organization (WIPO). "WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound." Published February 6, 2014.
  • Journal of Medicinal Chemistry (ACS Publications). "Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases." Published May 1, 2018.[Link]

Sources

Exploratory

Molecular Weight and Exact Mass of Tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is a highly specialized bifunctional building block widely utilized in modern drug discovery. Featuring a conformationally restricted cyclopropyl ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is a highly specialized bifunctional building block widely utilized in modern drug discovery. Featuring a conformationally restricted cyclopropyl ring, an orthogonally protected amine (Boc group), and a reactive primary alcohol, it serves as a critical intermediate in the synthesis of complex, partially saturated nitrogen-containing heterocyclic compounds[1]. For researchers conducting structural validation and impurity profiling, distinguishing between the compound's average molecular weight and its monoisotopic exact mass is paramount. This whitepaper provides an in-depth physicochemical analysis and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the precise determination of its exact mass.

Structural Analysis and Physicochemical Properties

In mass spectrometry, the distinction between nominal mass, average molecular weight, and exact mass dictates the analytical approach[2]. The average molecular weight (201.27 g/mol ) is calculated using the weighted average of the naturally occurring isotopes of carbon, hydrogen, nitrogen, and oxygen[3]. However, HRMS instrumentation measures the monoisotopic exact mass —the mass of the molecule calculated using the exact mass of the most abundant, stable isotope for each element (e.g., ^12C = 12.00000 Da, ^1H = 1.007825 Da).

Table 1: Physicochemical and Mass Spectrometry Properties
ParameterValue
Chemical Name tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
CAS Registry Number 753023-57-3
Molecular Formula C10H19NO3
Molecular Weight (Average) 201.27 g/mol
Monoisotopic Exact Mass (M) 201.1365 Da
Theoretical [M+H]⁺ m/z 202.1438
Theoretical [M+Na]⁺ m/z 224.1263
Major Diagnostic Fragment 102.0913 m/z (Loss of Boc: -C5H8O2)

Note: The diagnostic fragment at m/z 102.0913 arises from the characteristic in-source fragmentation of the tert-butyloxycarbonyl (Boc) group, which undergoes a neutral loss of isobutylene (56.0626 Da) and carbon dioxide (43.9898 Da).

Analytical Workflows: HRMS for Exact Mass Determination

The precise determination of molecular formulas requires HRMS platforms, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers. According to FDA regulatory guidelines for mass spectrometry, an instrument must operate at a resolving power of at least 10,000 (Full Width at Half Maximum, FWHM) to be classified as HRMS[4]. Furthermore, the acceptable mass error for empirical formula confirmation must fall strictly within ±1 to 5 parts per million (ppm)[5].

Causality in Method Development
  • Ionization Strategy: Electrospray Ionization (ESI) in positive mode is selected because the carbamate nitrogen and the hydroxyl oxygen readily accept a proton to form a stable [M+H]⁺ pseudomolecular ion.

  • Chromatographic Retention: The lipophilic tert-butyl group drives retention on a C18 reversed-phase column, preventing the analyte from co-eluting with polar matrix suppression agents in the void volume.

Experimental Protocol: LC-HRMS Exact Mass Validation

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates continuous internal calibration to eliminate instrumental drift and guarantee sub-2 ppm mass accuracy.

Phase 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of the lipophilic cyclopropyl and Boc moieties while remaining miscible with aqueous mobile phases.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, actively shifting the ionization equilibrium toward the [M+H]⁺ species prior to aerosolization.

  • System Suitability (Self-Validation): Prior to sample injection, infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). The system is deemed "ready" only if the mass error across the m/z 138 to 1921 range is < 2 ppm.

Phase 2: UHPLC Separation
  • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: A rapid gradient effectively focuses the analyte band on the column head, resulting in a sharp, high-concentration peak entering the MS source, thereby maximizing the signal-to-noise (S/N) ratio.

Phase 3: HRMS Acquisition
  • Analyzer Settings: Set the Orbitrap or TOF analyzer to a resolving power of >70,000 at m/z 200.

    • Causality: Ultra-high resolution is mandatory to resolve the target [M+H]⁺ (m/z 202.1438) from isobaric background interferences, ensuring the measured exact mass is not skewed by overlapping peaks[2].

  • Lock Mass Activation: Enable continuous internal calibration using ambient polysiloxane (m/z 371.10123) as a lock mass.

    • Causality: The lock mass provides a known, constant reference point in every scan. The instrument's software dynamically corrects the mass axis in real-time, validating the accuracy of the target compound's exact mass measurement and ensuring it remains within the 1-5 ppm tolerance window[5].

Workflow Visualization

G SamplePrep Sample Preparation 1 µg/mL in MeOH/H2O Chromatography UHPLC Separation C18 Column, Gradient Elution SamplePrep->Chromatography Ionization ESI(+) Ionization Formation of [M+H]+ & [M+Na]+ Chromatography->Ionization MassAnalysis HRMS Analysis Orbitrap/TOF, R > 70,000 Ionization->MassAnalysis DataProcessing Data Processing Exact Mass & Isotope Pattern MassAnalysis->DataProcessing

Figure 1: LC-HRMS workflow for exact mass validation of cyclopropyl carbamate derivatives.

References

  • U.S. Food and Drug Administration (FDA). "Memorandum: High Resolution Mass Spectrometry". FDA.gov.[Link]

  • Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass". Bioanalysis Zone.[Link]

  • ResolveMass Laboratories. "High Resolution Mass Spectrometry (HRMS) Analysis". ResolveMass.[Link]

  • World Intellectual Property Organization (WIPO). "WO2014021281A1 - Partially saturated nitrogen-containing heterocyclic compound".

Sources

Foundational

Strategic Integration of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate in Small Molecule Drug Discovery

An In-Depth Technical Guide for Structural Pharmacologists and Medicinal Chemists Executive Overview In the pursuit of highly selective and metabolically stable small-molecule therapeutics, medicinal chemists increasingl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Pharmacologists and Medicinal Chemists

Executive Overview

In the pursuit of highly selective and metabolically stable small-molecule therapeutics, medicinal chemists increasingly rely on conformationally restricted building blocks. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) represents a critical synthon in modern drug discovery. Featuring a 1,1-disubstituted cyclopropane ring, an N-Boc protected amine, and a flexible 2-hydroxyethyl side chain, this molecule is engineered to introduce severe steric constraints into a drug's backbone while providing versatile handles for macrocyclization or fused-ring formation.

As an Application Scientist, I have observed that the failure of many linear peptidomimetics stems from high entropic penalties upon target binding and rapid proteolytic degradation. By integrating this specific cyclopropyl moiety, we pre-organize the rotameric state of the pharmacophore. This guide explores the mechanistic rationale, synthetic integration, and biological validation of this building block, with a specific focus on its application in designing Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors .

The Structural Mechanics of Cyclopropyl Restriction

The selection of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is driven by strict thermodynamic and pharmacokinetic causality:

  • Entropic Pre-organization: Linear amino alcohols possess high degrees of rotational freedom. Upon binding to an enzyme's active site, the "freezing" of these rotatable bonds incurs a massive entropic penalty ( ΔS<0 ), reducing overall binding affinity. The spiro-fused or 1,1-disubstituted cyclopropyl ring locks the ϕ and ψ dihedral angles, pre-organizing the molecule into a bioactive conformation.

  • Metabolic Shielding: The steric bulk of the cyclopropane ring heavily shields adjacent amide or ester bonds from nucleophilic attack by proteases and esterases, drastically extending the compound's plasma half-life.

  • Bifunctional Versatility: The primary alcohol on the ethyl chain serves as an ideal nucleophile for intramolecular Mitsunobu reactions or etherifications, allowing for the rapid construction of complex oxazepine or morpholine-fused systems.

Case Study: Targeting HIF Prolyl Hydroxylase (PHD)

The utility of this building block is best illustrated in the development of therapies for chronic kidney disease (CKD)-associated anemia. Under normoxic conditions, PHD enzymes hydroxylate HIF-1 α , targeting it for proteasomal degradation. Inhibiting PHD stabilizes HIF-1 α , promoting the transcription of erythropoietin (EPO) .

To achieve potent inhibition, compounds must chelate the active site Fe 2+ and mimic the native 2-oxoglutarate (2-OG) co-substrate. By utilizing Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, researchers can synthesize partially saturated nitrogen-containing heterocycles that perfectly occupy the 2-OG pocket without sterically clashing with the surrounding active site residues.

HIF_Pathway HIF HIF-1α (Constitutive) PHD PHD Enzyme (Fe2+, 2-OG) HIF->PHD Normoxia Nucleus Nuclear Translocation & Dimerization HIF->Nucleus Hypoxia or Inhibition OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Inhibitor Cyclopropyl-Restricted Inhibitor Inhibitor->PHD Blocks VHL VHL Ubiquitination OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation EPO EPO Gene Transcription Nucleus->EPO

Fig 1. HIF-1α stabilization pathway via PHD enzyme inhibition.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both chemical integrity and biological activity.

Synthetic Integration Protocol: Fused Heterocycle Construction

This workflow details the conversion of the building block into a rigidified cyclic core.

Workflow BB Tert-butyl (1-(2-hydroxyethyl) cyclopropyl)carbamate Deprotect Boc Deprotection (TFA/DCM) BB->Deprotect Amidation Amide Coupling (Core Scaffold) Deprotect->Amidation Cyclization Intramolecular Etherification (Mitsunobu) Amidation->Cyclization Product Conformationally Restricted Drug Candidate Cyclization->Product Validation Orthogonal Validation (TR-FRET & LC-MS) Product->Validation

Fig 2. Synthetic workflow for integrating the cyclopropyl building block.

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve 1.0 eq of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate in anhydrous Dichloromethane (DCM). Cool to 0°C. Add 20% v/v Trifluoroacetic acid (TFA) containing 1% triisopropylsilane (TIPS).

    • Causality Note: TIPS is critical here as a carbocation scavenger to prevent the tert-butyl cation from alkylating the primary alcohol.

  • Amide Coupling: Concentrate the intermediate in vacuo. Resuspend in DMF with 1.2 eq of the target carboxylic acid core (e.g., a substituted quinoline or pyridine), 1.5 eq HATU, and 3.0 eq DIPEA. Stir at room temperature for 4 hours.

  • Intramolecular Cyclization (Mitsunobu): Isolate the coupled intermediate. Dissolve in anhydrous THF. Add 1.5 eq Triphenylphosphine (PPh 3​ ) and cool to 0°C. Dropwise, add 1.5 eq Diisopropyl azodicarboxylate (DIAD).

    • Self-Validation: Monitor via LC-MS. The disappearance of the linear mass [M+H] + and the appearance of the cyclized mass[M-H 2​ O+H] + confirms successful etherification.

Biological Validation: TR-FRET Assay for PHD2 Inhibition

To validate the synthesized candidate's affinity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is chosen over standard fluorescence to eliminate auto-fluorescence interference from the heterocyclic drug candidates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 μ M FeSO 4​ , and 2 nM recombinant human PHD2 enzyme.

  • Compound Plating: Dispense 100 nL of the cyclopropyl-restricted candidate (in DMSO) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to generate an 11-point dose-response curve.

  • Reaction Initiation: Add 5 μ L of the PHD2 master mix to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibration. Add 5 μ L of a substrate solution containing 100 nM biotinylated HIF-1 α peptide and 2 μ M 2-oxoglutarate.

  • Detection: After 30 minutes, quench the reaction with 10 μ L of detection buffer containing Eu-labeled anti-hydroxy-HIF antibody (donor) and Streptavidin-APC (acceptor).

  • Read & Validate: Read the plate on a multi-mode reader (excitation 340 nm, emission 615 nm and 665 nm).

    • Self-Validation: The assay must include a no-enzyme control (0% activity baseline) and a known pan-PHD inhibitor like IOX2 (100% inhibition control). Calculate the Z'-factor; a value 0.7 validates the assay's robustness. Furthermore, orthogonal profiling against γ -butyrobetaine hydroxylase (BBOX) must be conducted to ensure target selectivity .

Quantitative Impact on Pharmacokinetics and Pharmacodynamics

The integration of the cyclopropyl moiety yields profound improvements in both potency and pharmacokinetic parameters. Below is a representative Structure-Activity Relationship (SAR) summary comparing a flexible linear analog to the cyclopropyl-restricted candidate synthesized via the protocols above.

Compound MotifPHD2 IC 50​ (nM)BBOX IC 50​ ( μ M)Plasma Half-life (t 1/2​ , hrs)Oral Bioavailability (F%)
Linear Amino Alcohol (Unrestricted) 450 ± 251.21.812%
Cyclopropyl-Restricted (CAS: 753023-57-3 derived) 12 ± 3 > 50 8.5 68%

Table 1. Impact of cyclopropyl restriction on pharmacological parameters. The restricted analog demonstrates a ~37-fold increase in target potency due to entropic pre-organization, enhanced selectivity, and vastly improved metabolic stability.

Conclusion

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is far more than a simple structural linker; it is a strategic tool for overcoming the thermodynamic and metabolic liabilities inherent in early-stage drug candidates. By understanding the causality behind its geometric constraints and employing rigorous, self-validating synthetic and biological workflows, drug development professionals can leverage this building block to generate highly potent, orally bioavailable therapeutics.

References

  • Takayama, T., et al. "Partially saturated nitrogen-containing heterocyclic compound." World Intellectual Property Organization, WO2014021281A1 (2014).
  • Yeh, T., et al. "Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases." Journal of Medicinal Chemistry, 61(9), 3952-3968 (2018). Available at:[Link]

  • Tumber, A., et al. "Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of γ-Butyrobetaine Hydroxylase." ACS Medicinal Chemistry Letters, 13(4), 629-635 (2022). Available at:[Link]

Exploratory

The Linchpin of Spirocyclic Scaffolds: A Technical Guide to Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich scaffolds is a dominant paradigm. Tert-butyl (1-(2-hydroxyethyl)cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich scaffolds is a dominant paradigm. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) is a highly specialized, bifunctional building block that perfectly encapsulates this shift (). Featuring a conformationally restricted cyclopropane ring, a Boc-protected primary amine, and a reactive primary alcohol, this molecule serves as the premier precursor for synthesizing 5-azaspiro[1]heptane derivatives.

The Pharmacophoric Rationale

Unsubstituted cyclopropylamines are notorious for their potential to induce hepatotoxicity. For example, the antibiotic trovafloxacin was severely restricted due to liver damage caused by the oxidation of its cyclopropylamine moiety into highly reactive iminium intermediates, which covalently bind to hepatic proteins ()[2].

By utilizing a 1,1-disubstituted cyclopropylamine—specifically introducing a 2-hydroxyethyl group at the 1-position—medicinal chemists achieve two critical objectives:

  • Steric Shielding: The substitution at the root carbon prevents the formation of reactive iminium species, effectively neutralizing the hepatotoxic liability[2].

  • Spirocyclic Vectoring: The 2-hydroxyethyl appendage acts as a perfect geometric vector for intramolecular cyclization, locking the molecule into a rigid spirocyclic conformation that enhances target binding affinity and metabolic stability ()[3].

Upstream Synthesis: Constructing the Core

The synthesis of 1-substituted cyclopropylamines typically relies on either the Kulinkovich-type cyclopropanation of esters/nitriles ()[4] or the reduction of pre-formed cyclopropane derivatives. For industrial and bench-scale reliability, the reduction of ethyl 1-cyanocyclopropanecarboxylate is the preferred pathway.

Synthesis A Ethyl 1-cyanocyclopropanecarboxylate (Starting Material) B 1-(2-Hydroxyethyl)cyclopropanamine (Intermediate) A->B LiAlH4, THF 0°C to Reflux C Tert-butyl (1-(2-hydroxyethyl) cyclopropyl)carbamate (Target API Intermediate) B->C Boc2O, Et3N DCM, RT

Fig 1: Upstream synthetic workflow for Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate.

Lithium aluminum hydride (LiAlH₄) is utilized to simultaneously reduce both the ester (to a primary alcohol) and the nitrile (to a primary amine). The subsequent addition of Di-tert-butyl dicarbonate (Boc₂O) selectively protects the amine, leaving the hydroxyl group available for downstream manipulation.

Downstream Derivatization: Pathway to 5-Azaspiro[2]heptanes

The true value of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate lies in its ability to undergo a 5-exo-tet intramolecular cyclization to form the 5-azaspiro[1]heptane core, a privileged scaffold found in advanced antibacterial quinolones and orexin receptor antagonists ()[5].

Derivatization A Tert-butyl (1-(2-hydroxyethyl) cyclopropyl)carbamate B O-Tosyl Intermediate (Leaving Group Activation) A->B TsCl, Et3N, DMAP DCM, 0°C C Boc-Protected 5-azaspiro[2.4]heptane B->C NaH, DMF Intramolecular N-Alkylation D 5-azaspiroheptane (Free Amine Pharmacophore) C->D TFA, DCM Boc Deprotection

Fig 2: Downstream derivatization pathway to the 5-azaspiro[1]heptane scaffold.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes the chemical causality behind the reagent choices and analytical checkpoints to verify success before proceeding.

Protocol A: O-Tosylation of the Primary Alcohol

Objective: Convert the unreactive hydroxyl group into a highly reactive p-toluenesulfonate (tosylate) leaving group.

  • Initialization: Dissolve Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Cool the flask to 0°C under an argon atmosphere.

    • Causality: The 0°C environment suppresses the competitive formation of alkyl chlorides and controls the exothermic nature of the tosyl chloride addition.

  • Catalysis & Base Addition: Add Triethylamine (Et₃N, 2.0 eq) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: Et₃N acts as the primary acid scavenger. DMAP is a critical nucleophilic catalyst; it attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, accelerating the transfer of the sulfonyl group to the sterically hindered alcohol.

  • Reagent Addition: Introduce p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir for 4 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validation Checkpoint: Perform TLC (1:1 Hexanes/EtOAc). The starting material (Rf ~ 0.2) should be completely consumed, replaced by a less polar UV-active spot (Rf ~ 0.6).

    • Failsafe: If starting material persists, add an additional 0.05 eq of DMAP; the reaction has likely stalled due to insufficient nucleophilic catalysis.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. The ¹H NMR spectrum must show the emergence of sharp aromatic doublets at 7.8 ppm and 7.3 ppm, confirming tosyl integration.

Protocol B: Intramolecular N-Alkylation (Spirocyclization)

Objective: Execute a 5-exo-tet ring closure to form the pyrrolidine ring of the spirocycle.

  • Deprotonation: Dissolve the O-Tosyl intermediate in anhydrous Dimethylformamide (DMF, 0.1 M) at 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Causality: NaH (pKa ~ 35) is chosen because it quantitatively deprotonates the Boc-carbamate (pKa ~ 13). DMF is mandatory here; as a polar aprotic solvent, it strongly solvates the Na⁺ cation, leaving the nitrogen anion "naked" and highly nucleophilic.

  • Cyclization: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12 hours.

    • Causality: The geometry of the molecule perfectly aligns the naked nitrogen anion with the anti-bonding orbital (σ*) of the C-OTs bond, driving a rapid 5-exo-tet cyclization.

  • Self-Validation Checkpoint: The reaction is complete when the broad N-H stretch (~3300 cm⁻¹) disappears from the IR spectrum, and the N-H proton (~5.0 ppm) vanishes from the ¹H NMR spectrum.

  • Workup: Carefully quench excess NaH with dropwise addition of water at 0°C (Caution: H₂ gas evolution). Extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry, and concentrate to yield the Boc-protected 5-azaspiro[1]heptane.

Quantitative Data & Thermodynamic Parameters

The following table summarizes the expected quantitative metrics for the transformation of the cyanoester into the final spirocyclic pharmacophore.

Transformation StepReagents & ConditionsCatalyst / AdditiveTypical YieldKey Analytical Marker (Self-Validation)
Cyanoester Reduction LiAlH₄, THF, 0°C to RefluxNone75-85%Disappearance of C≡N stretch (2250 cm⁻¹)
Boc Protection Boc₂O, Et₃N, DCM, RTNone90-95%Appearance of t-butyl singlet (~1.4 ppm)
O-Tosylation TsCl, Et₃N, DCM, 0°CDMAP (0.1 eq)85-90%Aromatic protons (7.3, 7.8 ppm in ¹H NMR)
Spirocyclization NaH, DMF, 0°C to RTNone70-80%Disappearance of NH proton (~5.0 ppm)

References

  • Inagaki, H., et al. "Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Tymtsunik, I., et al. "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs". National Center for Biotechnology Information (PMC). Available at:[Link]

  • "A kind of preparation method of 5-benzyl-7 (S)-t-butoxycarbonyl amino-5-azaspiro [2,4] heptane". Google Patents (CN103420896B).
  • Kulinkovich, O. G., et al. "Preparation and Some Synthetic Applications of 2-Hydroxyethyl-Substituted Cyclopropylamines". ResearchGate. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of Boc-Protected Cyclopropyl Amino Alcohols: A Technical Whitepaper

Executive Summary Boc-protected cyclopropyl amino alcohols are highly strained, conformationally restricted building blocks critical to the development of modern peptidomimetics and protease inhibitors (e.g., Boceprevir,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-protected cyclopropyl amino alcohols are highly strained, conformationally restricted building blocks critical to the development of modern peptidomimetics and protease inhibitors (e.g., Boceprevir, Telaprevir). The thermodynamic stability of these molecules is governed by a delicate interplay between inherent ring strain, severe steric hindrance from the bulky tert-butyloxycarbonyl (Boc) group, and stabilizing intramolecular hydrogen bonds. This whitepaper provides an in-depth analysis of the thermodynamic forces dictating their conformational behavior and outlines self-validating experimental protocols for profiling their kinetic and thermodynamic stability.

The Thermodynamic Triad: Strain, Sterics, and Hydrogen Bonding

The structural uniqueness of cyclopropyl amino alcohols stems from three competing thermodynamic factors:

  • Inherent Ring Strain: Cyclopropanes possess an exceptionally high ring strain of approximately 27.5 kcal/mol, forcing the sp3 hybridized carbons into 60° angles and creating bent "banana" bonds. This inherent strain acts as a massive thermodynamic driving force for ring-opening reactions, and the incorporation of a nitrogen atom further facilitates this process by acting as an electron donor[1].

  • Conformational Restriction: Incorporating the cyclopropyl ring into the backbone of peptidomimetics significantly decreases conformational flexibility and increases stability toward enzymatic degradation[2]. These rigid replacements are specifically designed to locally enforce extended or β -turn conformations, projecting amino acid side chains in precise orientations[3].

  • Steric Bulk vs. Intramolecular Hydrogen Bonding: The Boc protecting group is highly sterically demanding. In 1,2-cis substituted cyclopropyl systems, the steric clash between the Boc group and the adjacent hydroxyl moiety severely destabilizes extended conformers. To offset this thermodynamic penalty, the molecule adopts a folded conformation stabilized by an intramolecular hydrogen bond between the carbamate NH (or carbonyl oxygen) and the hydroxyl group, forming a thermodynamically stable pseudo-ring.

ConformationalLogic Start Boc-Protected Cyclopropyl Amino Alcohol Steric Steric Repulsion (Boc vs. Ring) Start->Steric Destabilizes HBond Intramolecular H-Bonding Start->HBond Stabilizes ConfA Extended Conformer (High Energy) Steric->ConfA Forces opening ConfB Folded Conformer (Thermodynamically Stable) HBond->ConfB Forms pseudo-ring ConfA->ConfB Relaxation (u0394G < 0)

Caption: Conformational logic of Boc-protected cyclopropyl amino alcohols.

Quantitative Thermodynamic Data

The stability of these intermediates can be quantified by balancing the destabilizing forces against the stabilizing interactions. Below is a summary of the typical thermodynamic parameters governing these systems.

Thermodynamic ParameterTypical Value RangeImpact on Molecular Stability
Cyclopropane Ring Strain ~27.5 kcal/molDrives ring-opening under acidic or electrophilic conditions.
Boc Group Rotational Barrier 14 – 18 kcal/molRestricts conformational switching at room temperature, locking geometries.
Intramolecular H-Bond Enthalpy -3 to -6 kcal/molStabilizes folded conformers; offsets steric repulsion.
Cis-1,2 Steric Penalty +4 to +7 kcal/molDestabilizes extended conformers, forcing pseudo-ring formation.

Degradation Pathways and Kinetic Stability

A major challenge in utilizing these building blocks is the selective removal of the Boc protecting group. While Boc groups are routinely removed using strong acids like neat trifluoroacetic acid (TFA)[4], cyclopropyl systems present unique kinetic challenges.

The generation of a carbocation or highly polarized intermediate during TFA deprotection can trigger unintended ring-opening. Because cyclopropylamines combine unique electronic properties with a donor nitrogen atom, they can act as donor-acceptor cyclopropanes[1]. If the thermodynamic barrier to ring-opening is lower than the activation energy of the Boc cleavage, the molecule will irreversibly degrade. Advanced synthetic routes often bypass harsh conditions by utilizing intramolecular isocyanate trapping via a Hofmann rearrangement to form bicyclic carbamates, which can then be selectively ring-opened to access diastereopure cyclopropane amino acids[5].

Experimental Workflows for Thermodynamic Profiling

To accurately assess the thermodynamic stability of a newly synthesized Boc-protected cyclopropyl amino alcohol, the following self-validating protocols must be employed.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Hydrogen Bond Validation

Causality: VT-NMR determines the temperature coefficient ( Δδ/ΔT ) of the carbamate NH proton. A low coefficient (< 3 ppb/K) in a non-polar solvent indicates the proton is shielded from the solvent via a strong intramolecular H-bond, confirming the folded thermodynamic state.

  • Sample Preparation: Dissolve 10 mg of the substrate in 0.5 mL of anhydrous CDCl 3​ . Add a trace amount of TMS as an internal reference. Self-Validation: Anhydrous CDCl 3​ is non-competing; any observed H-bonding is strictly intramolecular.

  • Data Acquisition: Acquire 1 H-NMR spectra at 5 K intervals from 298 K to 328 K. Heating disrupts weak intermolecular interactions but leaves strong intramolecular pseudo-rings intact.

  • Coefficient Calculation: Plot the chemical shift ( δ , ppm) versus temperature (T, Kelvin) and calculate the slope.

  • Control Experiment: Repeat the experiment in DMSO- d6​ . Because DMSO is a strong H-bond acceptor, a minimal chemical shift difference (< 0.5 ppm) between CDCl 3​ and DMSO- d6​ definitively proves the intramolecular nature of the bond.

Protocol 2: Acid-Catalyzed Deprotection and Ring-Opening Kinetic Assay

Causality: This assay determines the activation energy ( Ea​ ) of Boc deprotection versus the competing ring-opening degradation pathway.

  • Reaction Initiation: Prepare a 0.1 M solution of the substrate in dichloromethane (DCM). Add 10 equivalents of TFA at 0 °C. Low temperatures trap kinetic intermediates and prevent runaway ring-opening.

  • Aliquoting and Quenching: Withdraw 50 μ L aliquots at 10-minute intervals. Quench immediately in a biphasic mixture of saturated aqueous NaHCO 3​ and ethyl acetate containing 1 mM biphenyl. Self-Validation: The biphenyl acts as an internal standard, ensuring quantitative HPLC integration regardless of extraction efficiency, while immediate neutralization freezes the kinetic state.

  • HPLC Analysis: Analyze the organic layer via reverse-phase HPLC to track the disappearance of the starting material and the ratio of deprotected amino alcohol to ring-opened byproducts.

  • Thermodynamic Extraction: Repeat the assay at 10 °C and 20 °C. Plot ln(k) vs. 1/T (Arrhenius plot) to extract the activation energy ( Ea​ ) for both pathways.

Workflow Step1 Synthesize Protected Isomers Step2 VT-NMR Analysis (298 K to 328 K) Step1->Step2 Step3 TFA Degradation Kinetics Step1->Step3 Step4 Extract Thermodynamic Parameters Step2->Step4 u0394H, u0394S for H-bond Step3->Step4 Activation Energy (Ea)

Caption: Experimental workflow for thermodynamic profiling and kinetic analysis.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications. URL:[Link]

  • Three-Step Synthesis of Cyclopropyl Peptidomimetics | Organic Letters - ACS Publications. URL:[Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | J. Org. Chem. - NIH. URL:[Link]

  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics | Accounts of Chemical Research - ACS Publications. URL:[Link]

  • Protecting Groups for Amines: Carbamates | Master Organic Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, a valuable building block in medicinal chemistry and drug development. The described method utilizes a selective reduction of the commercially available 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a detailed procedure but also insights into the rationale behind the chosen methodology and reaction conditions.

Introduction

Cyclopropyl-containing molecules are of significant interest in the pharmaceutical industry due to their unique conformational properties and their ability to modulate the biological activity of parent compounds. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate serves as a key intermediate for the synthesis of more complex molecules, incorporating the desirable cyclopropyl and protected amine functionalities along with a reactive hydroxyl group. This protocol outlines a reliable and scalable method for its preparation from 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetic acid via a borane-mediated reduction.

Synthetic Strategy

The synthesis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is achieved through the selective reduction of the carboxylic acid moiety of 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetic acid. The tert-butoxycarbonyl (Boc) protecting group is stable under the chosen reduction conditions, ensuring the chemoselective transformation to the desired primary alcohol. Borane-tetrahydrofuran complex (BH3·THF) is selected as the reducing agent due to its high efficiency and selectivity for carboxylic acids in the presence of other functional groups like carbamates.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetic acid≥95%Commercially Available
Borane-tetrahydrofuran complex (BH3·THF)1 M solution in THFCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO3) solutionPrepared in-house
Saturated aqueous sodium chloride (brine) solutionPrepared in-house
Anhydrous sodium sulfate (Na2SO4)ACS GradeCommercially Available
Diethyl ether (Et2O)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Round-bottom flaskStandard laboratory glassware
Magnetic stirrer and stir barStandard laboratory equipment
Ice bathStandard laboratory equipment
Addition funnelStandard laboratory glassware
Rotary evaporatorStandard laboratory equipment
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available
Thin-layer chromatography (TLC) platesSilica gel 60 F254Commercially Available
Safety Precautions
  • Borane-tetrahydrofuran complex is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction with borane is exothermic and generates hydrogen gas. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that there is proper pressure relief.

  • Quenching of the reaction with methanol is also exothermic and will evolve hydrogen gas. Perform the quenching slowly and with adequate cooling.

  • All solvents are flammable. Avoid open flames and sources of ignition.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetic acid (5.00 g, 23.2 mmol).

    • Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent:

    • Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 46.4 mL, 46.4 mmol, 2.0 equivalents) to the stirred solution via the addition funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 5 °C during the addition. The use of a borane complex is a well-established method for the reduction of carboxylic acids.[1]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The product will have a higher Rf value than the starting carboxylic acid.

  • Reaction Quench:

    • Once the reaction is complete, cool the flask back to 0 °C with an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL). Caution: Vigorous gas evolution (hydrogen) will occur.

    • After the gas evolution has ceased, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Work-up and Extraction:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add saturated aqueous sodium bicarbonate (NaHCO3) solution (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate as a white solid or a colorless oil. A typical procedure for purification of carbamates involves silica gel chromatography.[2]

Expected Yield

The expected yield of the pure product is typically in the range of 80-90%.

Mechanism and Rationale

The reduction of the carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. The borane (BH3) acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This is followed by the transfer of a hydride ion to the carbonyl carbon. Subsequent hydride transfers from the borane and work-up with a protic solvent (methanol) leads to the formation of the primary alcohol. The Boc protecting group is stable to the neutral and mildly acidic conditions of the borane reduction and the subsequent workup, thus ensuring its integrity throughout the synthesis. The selective reduction of carboxylic acids in the presence of other functional groups is a key advantage of using borane reagents.[3]

Workflow Diagram

SynthesisWorkflow Start 2-(1-((tert-butoxycarbonyl)amino) cyclopropyl)acetic acid in THF Reduction Addition of BH3·THF at 0 °C, then warm to RT Start->Reduction Quench Quench with Methanol at 0 °C Reduction->Quench Workup Aqueous Work-up (NaHCO3, Brine) Quench->Workup Purification Silica Gel Chromatography Workup->Purification Product Tert-butyl (1-(2-hydroxyethyl) cyclopropyl)carbamate Purification->Product

Caption: Synthetic workflow for Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate. The method is straightforward, high-yielding, and utilizes readily available reagents, making it suitable for both small-scale research and larger-scale production. The provided rationale and workflow diagram offer a clear understanding of the synthetic process, empowering researchers to confidently produce this valuable chemical intermediate for their drug discovery and development programs.

References

  • Organic Syntheses. SYNTHESIS OF borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Soai, K., Oyamada, H., & Ookawa, A. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Bulletin of the Chemical Society of Japan, 57(7), 2000-2001. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

  • De Smet, L., et al. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Organic Letters, 20(15), 4551-4555. Available at: [Link]

  • Lee, J., & U, M. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Tetrahedron Letters, 47(48), 8539-8541. Available at: [Link]

  • Kumar, A., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ACS Omega, 4(22), 19685-19693. Available at: [Link]

  • Li, J., et al. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 10(42), 24963-24970. Available at: [Link]

  • Synple Chem. Application Note – N-Boc protection. Available at: [Link]

  • Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4734-4736. Available at: [Link]

  • Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

  • Li, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 24963-24970. Available at: [Link]

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 7998-8008. Available at: [Link]

  • Püntener, K., et al. (2024). Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239 via Chiral Enamine Reduction and a Novel Telescoped Sequence of Transesterification, cis-to-trans Epimerization, and Saponification. Organic Process Research & Development. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Basen, M., et al. (2020). Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction. Fermentation, 6(2), 62. Available at: [Link]

Sources

Application

Application Note: Optimized N-Boc Deprotection Strategies for Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Target Audience: Researchers, medicinal chemists, and process development scientists. Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Context Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Context

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) is a highly versatile building block utilized in the synthesis of complex pharmaceutical APIs and peptidomimetics [1]. Structurally, it features a 1-substituted cyclopropylamine core and an unprotected primary alcohol.

The removal of the N-tert-butoxycarbonyl (Boc) protecting group from this molecule presents a unique chemoselectivity challenge. Standard Boc deprotection relies on strong acids (e.g., Trifluoroacetic acid [TFA] or HCl), which generate a highly reactive tert-butyl cation. In the absence of proper mitigation strategies, this electrophile will rapidly react with the pendant primary alcohol, leading to irreversible O-tert-butylation [2]. Furthermore, while 1-aminocyclopropanes are generally more stable than cyclopropylmethyl systems, prolonged exposure to harsh anhydrous acids can risk strain-release ring-opening. This guide details the mechanistic causality of these side reactions and provides self-validating protocols to ensure quantitative, clean deprotection.

Mechanistic Causality: The O-t-Butylation Challenge

The acidic cleavage of the Boc group is initiated by the protonation of the carbamate carbonyl oxygen. This intermediate undergoes fragmentation to release the free amine (as an acid salt), carbon dioxide, and a tert-butyl cation [2].

Because the substrate contains a nucleophilic primary alcohol (-CH₂CH₂OH), the tert-butyl cation can act as an alkylating agent before it decomposes into isobutylene gas. This results in an O-tert-butyl ether byproduct, easily identifiable in LC-MS by a +56 Da mass shift [3]. To prevent this, cation scavengers must be introduced into the reaction matrix.

  • Triisopropylsilane (TIPS): Acts as a hydride donor, reducing the tert-butyl cation to inert isobutane.

  • Water (H₂O): Acts as a highly concentrated nucleophilic trap, converting the cation to tert-butanol, which is easily removed during evaporation.

Mechanism A Boc-Protected Amino Alcohol B Protonated Carbamate A->B H+ (TFA/HCl) C t-Butyl Cation + Carbamic Acid B->C Cleavage D O-t-Butylated Side Product C->D No Scavenger (Alcohol attacks) E Scavenged Adduct (t-BuOH/Isobutane) C->E + TIPS/H2O F Deprotected Amine Salt C->F -CO2

Caption: Mechanism of Boc deprotection highlighting t-butyl cation generation and scavenging.

Quantitative Comparison of Deprotection Methods

Selecting the correct deprotection methodology depends on the downstream requirements (e.g., need for an HCl vs. TFA salt) and the sensitivity of the broader molecular architecture.

MethodologyReagent SystemReaction TimeRisk of O-t-ButylationPrimary Advantage
Standard Acidic Cleavage 50% TFA in DCM + 2.5% TIPS + 2.5% H₂O1–2 hoursVery Low Industry standard; scavengers completely suppress etherification [3].
Anhydrous Cleavage 4M HCl in Dioxane1–3 hoursModerate Yields a highly crystalline HCl salt directly; requires careful monitoring.
Mild Electrophilic Cleavage Oxalyl Chloride (3 eq) in Methanol1–4 hoursLow Ultra-mild, generates HCl in situ; ideal for highly acid-sensitive analogs [4].

Validated Experimental Protocols

Protocol A: Standard TFA Cleavage with Synergistic Scavenging

This is the most robust method for Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, utilizing a synergistic scavenger cocktail to protect the primary alcohol.

Reagents:

  • Substrate: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Acid: Trifluoroacetic Acid (TFA)

  • Scavengers: Triisopropylsilane (TIPS) and Deionized Water

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 mmol) in 4.5 mL of DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add 125 µL of TIPS (2.5% v/v of final volume) and 125 µL of H₂O (2.5% v/v). Stir for 5 minutes to ensure homogeneity.

  • Acidification: Cool the flask to 0 °C using an ice bath. Dropwise, add 5.0 mL of TFA over 10 minutes. Causality: Starting at 0 °C controls the initial exothermic protonation, preventing thermal degradation of the cyclopropyl ring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1.5 hours.

  • Validation Checkpoint: Sample 5 µL of the reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass (M+H = 202.1) disappears, replaced by the product mass (M+H = 102.1). Note: If a peak at M+H = 158.1 is observed, O-t-butylation has occurred.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, add 5 mL of Toluene and evaporate (repeat 3 times). Causality: Toluene forms an azeotrope with TFA, facilitating its complete removal and preventing the formation of gummy, intractable residues.

  • Isolation: Triturate the resulting oil with cold diethyl ether to precipitate the deprotected amine as a clean TFA salt.

Workflow Step1 1. Dissolution Substrate in DCM + TIPS (2.5%) + H2O (2.5%) Step2 2. Acidification Dropwise addition of TFA (up to 50% v/v) at 0°C Step1->Step2 Step3 3. Cleavage Reaction Stir at RT for 1.5 hours Step2->Step3 Step4 4. Analytical Validation Verify completion via LC-MS (Target: M+H 102.1) Step3->Step4 Step5 5. Azeotropic Workup Evaporate volatiles, co-evaporate w/ Toluene (3x) Step4->Step5 Step6 6. Product Isolation Triturate in cold Diethyl Ether to yield TFA salt Step5->Step6

Caption: Step-by-step workflow for TFA-mediated Boc deprotection with synergistic cation scavenging.

Protocol B: Mild Oxalyl Chloride-Mediated Cleavage

For substrates where even transient exposure to neat TFA causes cyclopropyl ring-opening or where an HCl salt is strictly required without using harsh 4M HCl/Dioxane, this method generates anhydrous HCl in situ at mild concentrations [4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (1.0 mmol) in 5.0 mL of anhydrous Methanol.

  • Reagent Addition: At room temperature, add Oxalyl Chloride (3.0 mmol, 3.0 eq) dropwise. Caution: Rapid gas evolution (CO, CO₂) will occur. Perform in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. The oxalyl chloride reacts with methanol to generate HCl gas in situ, which smoothly cleaves the Boc group.

  • Workup: Once LC-MS confirms completion, directly concentrate the reaction mixture under reduced pressure. The volatile byproducts (dimethyl oxalate, methanol, HCl) are easily removed, leaving the pure amine hydrochloride salt.

Troubleshooting & Analytical Validation

A self-validating protocol requires the ability to interpret analytical deviations. Use the following LC-MS diagnostic guide to troubleshoot failed deprotections:

  • Observation: Target mass + 56 Da (M+H = 158.1).

    • Diagnosis: O-tert-butylation of the primary alcohol.

    • Corrective Action: Increase the concentration of TIPS/H₂O to 5% v/v each in the next batch. Ensure the reaction does not run longer than necessary.

  • Observation: Target mass + 96 Da (M+H = 198.1).

    • Diagnosis: Trifluoroacetylation of the primary alcohol.

    • Corrective Action: This occurs if the TFA concentration is too high or the reaction is heated. Maintain temperature at ≤ 25 °C and ensure prompt workup.

  • Observation: Starting material remains after 3 hours.

    • Diagnosis: Incomplete cleavage.

    • Corrective Action: Do not heat the reaction (risks cyclopropyl degradation). Instead, re-subject the mixture to a fresh cocktail of TFA/DCM.

References

  • Organic Process Research & Development. Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. ACS Publications. Available at: [Link]

  • RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at:[Link]

Method

Oxidation of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate primary alcohol to aldehyde

An Application Note and Protocol for the Selective Oxidation of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate Introduction: Navigating the Synthesis of a Valuable Aldehyde Intermediate The selective oxidation of pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Selective Oxidation of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Introduction: Navigating the Synthesis of a Valuable Aldehyde Intermediate

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and complex natural products.[1][2] Aldehydes are prized for their versatile reactivity, readily participating in crucial carbon-carbon bond-forming reactions such as Wittig, Grignard, and aldol reactions. This guide focuses on the specific conversion of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate to its corresponding aldehyde, tert-butyl (1-formylcyclopropyl)carbamate.

This particular substrate presents a unique synthetic challenge due to the presence of two sensitive functional groups:

  • The tert-Butyloxycarbonyl (Boc) protecting group: This carbamate is labile under strongly acidic or harsh thermal conditions.

  • The Cyclopropane Ring: This three-membered ring is highly strained (~27 kcal/mol) and susceptible to ring-opening reactions, particularly in the presence of certain transition metals or under acidic conditions that could generate adjacent carbocationic intermediates.[3][4]

Therefore, the choice of oxidant is paramount. The ideal method must be mild, highly chemoselective, and operate under neutral or near-neutral pH to prevent degradation of the starting material or product. This document provides a detailed analysis of suitable oxidation methods and offers robust, step-by-step protocols for researchers in synthetic chemistry and drug development.

Strategic Selection of the Oxidation Method

Several reagents are known to effect the conversion of primary alcohols to aldehydes.[5] However, the specific constraints of our substrate, tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, narrow the field considerably. Strong, non-selective oxidants like chromic acid (Jones reagent) or potassium permanganate would lead to over-oxidation to the carboxylic acid and potential cleavage of the sensitive functional groups.[5][6][7]

We will focus on modern, mild methods that offer high yields and excellent functional group tolerance.

Comparative Analysis of Suitable Oxidation Reagents
MethodOxidizing Agent(s)AdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)- Very mild, neutral pH conditions[8]- High chemoselectivity[8]- Room temperature operation- Short reaction times and simple workup[8][9]- DMP is expensive- Reagent is shock-sensitive and potentially explosive[8][10]- Poor atom economy
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine- Extremely mild, low-temperature conditions (-78 °C)[11][12]- High yields and excellent functional group compatibility[12]- Avoids toxic heavy metals[6][12]- Requires cryogenic temperatures- Produces foul-smelling dimethyl sulfide (DMS) byproduct[11]- Requires strictly anhydrous conditions
TEMPO-Catalyzed Oxidation TEMPO (catalyst) with a stoichiometric oxidant (e.g., NaOCl, IBD, or O₂/Air with a co-catalyst)- Catalytic in TEMPO, often greener[1][13]- Highly selective for primary alcohols[13]- Mild conditions, often at room temperature- No over-oxidation to carboxylic acids[13]- Stoichiometric oxidant can sometimes cause side reactions (e.g., chlorination with NaOCl)[14]- Reaction times can be longer for aliphatic alcohols[1]

Based on the need for mild, neutral conditions to protect the Boc group and cyclopropane ring, the Dess-Martin Periodinane (DMP) Oxidation and Copper/TEMPO-Catalyzed Aerobic Oxidation stand out as the most promising methods. DMP offers speed and operational simplicity, while the Cu/TEMPO system represents a more sustainable, catalytic approach using ambient air as the terminal oxidant.[1][15] We will provide detailed protocols for both.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol leverages the hypervalent iodine reagent, Dess-Martin periodinane, which provides a reliable and high-yielding route to the desired aldehyde under exceptionally mild conditions.[2][9]

Experimental Workflow: DMP Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve alcohol in anhydrous CH₂Cl₂ prep2 Add NaHCO₃ (optional buffer) prep1->prep2 react1 Add DMP portion-wise at room temperature prep2->react1 react2 Stir under N₂ atmosphere react1->react2 react3 Monitor by TLC until starting material is consumed (Typically 1-3 hours) react2->react3 work1 Quench with saturated aq. Na₂S₂O₃ and NaHCO₃ react3->work1 work2 Stir vigorously until layers are clear work1->work2 work3 Separate layers, extract aqueous phase with CH₂Cl₂ work2->work3 work4 Combine organic layers, wash with brine, dry (Na₂SO₄) work3->work4 work5 Filter and concentrate under reduced pressure work4->work5 purify1 Purify crude product via silica gel column chromatography work5->purify1

Caption: Workflow for the DMP oxidation of a primary alcohol.

Materials and Reagents
  • Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 equiv).

  • Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Add sodium bicarbonate (2.0 equiv) to the solution. This acts as a buffer to neutralize trace acids generated during the reaction.

  • Addition of DMP: While stirring at room temperature, add Dess-Martin periodinane (1.2 equiv) to the mixture in one portion.[8] The reaction is typically mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or CH₂Cl₂.

  • Pour the mixture into a separatory funnel containing a vigorously stirred biphasic solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:1 ratio).[16] Stir until the layers become clear. This step quenches excess DMP and dissolves the iodo-byproduct.[16]

  • Separate the organic layer. Extract the aqueous layer two more times with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

Protocol 2: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation

This protocol offers a greener alternative, using a catalytic amount of a copper salt and TEMPO with ambient air as the terminal oxidant.[1][15] This method is highly selective for primary alcohols and avoids the use of stoichiometric, potentially hazardous reagents.[1][17]

Experimental Workflow: Cu/TEMPO Aerobic Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 To a flask, add alcohol, Cu(I) salt, and TEMPO prep2 Add anhydrous acetonitrile prep1->prep2 react1 Stir vigorously open to the atmosphere or under an air-filled balloon prep2->react1 react2 Heat to 40-50 °C if reaction is slow at room temp. react1->react2 react3 Monitor by TLC until starting material is consumed (Typically 4-24 hours) react2->react3 work1 Cool to room temp., add saturated aq. NH₄Cl react3->work1 work2 Extract with ethyl acetate or CH₂Cl₂ (3x) work1->work2 work3 Combine organic layers, wash with brine, dry (MgSO₄) work2->work3 work4 Filter and concentrate under reduced pressure work3->work4 purify1 Purify crude product via silica gel column chromatography work4->purify1

Caption: Workflow for the Cu/TEMPO aerobic oxidation.

Materials and Reagents
  • Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 equiv)

  • Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl) (0.05 - 0.10 equiv)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.05 - 0.10 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 equiv), CuBr (0.05 equiv), and TEMPO (0.05 equiv).

  • Add anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reaction Conditions: Leave the flask open to the atmosphere or attach a balloon filled with air. Stir the mixture vigorously at room temperature. For less reactive aliphatic alcohols, the reaction may be gently heated to 40-50 °C to increase the rate.[1][17]

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate and temperature.[1][15]

  • Workup: After the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.[17]

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.

Characterization of the Product: Tert-butyl (1-formylcyclopropyl)carbamate

Successful oxidation can be confirmed by standard spectroscopic methods.

TechniqueExpected Observation
¹H NMR - Disappearance of the alcohol -OH proton signal.- Disappearance of the triplet corresponding to the -CH₂-OH protons (originally ~3.6 ppm).- Appearance of a characteristic aldehyde proton singlet or triplet (depending on coupling) in the downfield region (~9.5-9.8 ppm).- The Boc group protons should remain as a singlet at ~1.45 ppm.
¹³C NMR - Disappearance of the alcohol carbon signal (~60-65 ppm).- Appearance of a downfield aldehyde carbonyl signal (~200-202 ppm).
IR Spectroscopy - Disappearance of the broad O-H stretching band (~3300-3500 cm⁻¹).- Appearance of a strong, sharp C=O stretching band for the aldehyde (~1705-1725 cm⁻¹).- The N-H and C=O stretches of the Boc-carbamate group should remain intact.
Mass Spec (ESI+) Expected [M+Na]⁺: ~222.1 g/mol

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive DMP reagent (hydrolyzed).- Insufficient reaction time.- Poor quality copper catalyst or TEMPO.- Use a fresh bottle of DMP or test its activity on a simple alcohol.- Allow the reaction to stir for a longer duration.- Use freshly purchased or purified catalysts.
Low Yield - Over-oxidation to carboxylic acid.- Product is somewhat volatile.- Issues during aqueous workup (e.g., emulsion).- Ensure anhydrous conditions for DMP. For TEMPO, avoid overly harsh co-oxidants.- Concentrate the product carefully using a rotary evaporator at low temperature and pressure.- Add more brine to the workup to break emulsions.
Formation of Byproducts - Ring-opening of the cyclopropane.- Cleavage of the Boc group.- Ensure the reaction is run under neutral or buffered conditions. Avoid any acidic contamination.- Avoid heating the reaction mixture to high temperatures.

References

  • Hoover, J. M., & Stahl, S. S. (2012). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. Nature Protocols, 7(6), 1161–1166. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Organic Syntheses. [Link]

  • Angewandte Chemie. (n.d.). TEMPO-Mediated Oxidations. [Link]

  • Organic Syntheses. (n.d.). Oxidation of Alcohols with IBD/TEMPO. Organic Syntheses. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]

  • University Handout. (n.d.). When to Use an Alcohol Protecting Group. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Harvard University. (n.d.). OXIDATION OF A 1º ALCOHOL USING DESS-MARTIN-PERIODINANE. [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). [Link]

  • Ma, S., & White, M. C. (2012). Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. Journal of the American Chemical Society, 134(3), 1789–1792. [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. [Link]

  • ScienceMadness.org. (2012). Oxidation of primary alcohol to aldehyde. [Link]

  • Wang, T., & Li, T. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 235–252. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • The Journal of Organic Chemistry. (2004). Most Stable Conformation of the Cyclopropane Ring Attached at a Carbon Atom in a 1,2-Dicarba-closo-dodecaborane(12) System. [Link]

  • Chemistry – An Asian Journal. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Jack Westin. (n.d.). Protecting Groups - Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]

  • Saskia, O. (n.d.). 12.7. Oxidation of Alcohols via Elimination. In Introduction to Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Chemistry Guru. (n.d.). Oxidation of Primary Alcohol to Aldehyde. [Link]

  • PubChem. (n.d.). tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[(1-formyl-2,2-dimethylcyclopropyl)methyl]carbamate. [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Merck. (n.d.). TERT-BUTYL (1-(2-HYDROXYETHYL)CYCLOPROPYL)CARBAMATE. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. [Link]

Sources

Application

The Strategic Application of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate in Modern Medicinal Chemistry: A Guide for Researchers

Introduction: The Value Proposition of a Unique Scaffolding Approach In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value Proposition of a Unique Scaffolding Approach

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, a seemingly unassuming building block, has emerged as a strategic asset for medicinal chemists. Its utility lies in the convergence of two powerful structural motifs: the conformationally constrained cyclopropylamine core and the versatile Boc-protected amine coupled with a primary alcohol. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of advanced pharmaceutical intermediates.

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic profile. This small, rigid ring system can enhance metabolic stability, improve potency, and reduce off-target effects by locking the molecule into a more favorable conformation for target binding. The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold, for instance, is a known building block for creating conformationally restricted peptides. The tert-butoxycarbonyl (Boc) protecting group offers a robust and readily cleavable means of masking the highly reactive primary amine, allowing for selective transformations at other sites of the molecule. The presence of a 2-hydroxyethyl side chain provides a convenient handle for further synthetic elaboration, such as oxidation to an aldehyde or carboxylic acid, or for forming ether or ester linkages, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical guidance for leveraging Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic building block is crucial for its effective and safe utilization.

PropertyValue
CAS Number 753023-57-3[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₉NO₃[2]
Molecular Weight 201.27 g/mol [1][2][3]
Appearance White to yellow solid[1]
Boiling Point 310.0 ± 11.0 °C at 760 mmHg[3]
Purity Typically ≥95%[1]
Storage Store at room temperature, sealed in a dry environment[1]

Safety and Handling: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on available safety information, it may be harmful if swallowed and may cause skin and eye irritation.[4]

Synthetic Pathways and Core Reactions

The true value of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is realized through a series of strategic synthetic transformations that leverage its unique structural features. The following sections detail key experimental protocols.

Protocol 1: Synthesis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Conceptual Synthetic Workflow

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Boc Protection A Protected Allylic Alcohol Derivative C Protected Cyclopropyl Methanol Derivative A->C Reaction B Cyclopropanating Agent (e.g., Simmons-Smith or Diazo-mediated) D Introduction of Amine Precursor (e.g., via mesylation and azide displacement) C->D Transformation E Reduction of Azide D->E Reduction F 1-(2-hydroxyethyl)cyclopropan-1-amine E->F Isolation H Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate F->H Reaction G Di-tert-butyl dicarbonate (Boc)₂O

Caption: Conceptual workflow for the synthesis of the title compound.

Protocol 2: Boc Deprotection to Yield 1-(2-hydroxyethyl)cyclopropan-1-amine

The removal of the Boc protecting group is a critical step to unmask the primary amine for subsequent coupling reactions. This is typically achieved under acidic conditions.

Rationale: The tert-butoxycarbonyl group is designed to be stable under a wide range of conditions but labile to acid. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

Materials:

  • Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 eq) in anhydrous dichloromethane (5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(2-hydroxyethyl)cyclopropan-1-amine. The product can be purified further by column chromatography or distillation if necessary.

Self-Validation: The success of the deprotection can be confirmed by ¹H NMR spectroscopy (disappearance of the tert-butyl signal at ~1.4 ppm) and mass spectrometry (observation of the molecular ion corresponding to the deprotected amine).

Workflow for Boc Deprotection

G Start Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate Step1 Dissolve in DCM Start->Step1 Step2 Add Trifluoroacetic Acid (TFA) at 0°C Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Concentrate under Reduced Pressure Step3->Step4 Step5 Quench with Saturated NaHCO₃ Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Dry and Concentrate Step6->Step7 End 1-(2-hydroxyethyl)cyclopropan-1-amine Step7->End

Caption: Step-by-step workflow for the deprotection of the Boc group.

Protocol 3: Oxidation of the Primary Alcohol

The primary alcohol of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate can be oxidized to either the corresponding aldehyde or carboxylic acid, providing valuable intermediates for further elaboration, such as reductive amination or amide bond formation.

Rationale for Reagent Choice:

  • To the Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity, mild reaction conditions, and broad functional group tolerance.[7]

  • To the Carboxylic Acid: Stronger oxidizing agents are necessary. A two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) is an effective and "greener" alternative to chromium-based reagents.

Sub-Protocol 3a: Oxidation to (1-((tert-butoxycarbonyl)amino)cyclopropyl)acetaldehyde

Materials:

  • Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution (10%)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 eq) in anhydrous DCM (10-20 mL per mmol of substrate) at room temperature, add Dess-Martin periodinane (1.2-1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude aldehyde. This product can be used in the next step without further purification or can be purified by flash column chromatography on silica gel.

Sub-Protocol 3b: Oxidation to 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetic Acid

Materials:

  • Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

  • TEMPO

  • Sodium hypochlorite (household bleach, ~8.25%)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

Procedure:

  • Dissolve Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 eq) in DCM (10 mL per mmol).

  • Add an aqueous solution of sodium bicarbonate (5 eq).

  • Add a catalytic amount of TEMPO (0.01-0.05 eq).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.2-1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Stir the reaction vigorously at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a small amount of sodium sulfite to destroy any excess oxidant.

  • Separate the layers. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Logical Relationship in Synthetic Elaboration

G cluster_0 Pathway A: Amine Chemistry cluster_1 Pathway B: Alcohol Chemistry cluster_2 Pathway C: Carboxylic Acid Chemistry Start Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate A1 Boc Deprotection (Protocol 2) Start->A1 B1 Oxidation to Aldehyde (Protocol 3a) Start->B1 C1 Oxidation to Carboxylic Acid (Protocol 3b) Start->C1 A2 1-(2-hydroxyethyl)cyclopropan-1-amine A1->A2 A3 Coupling Reactions (Amide, Sulfonamide, etc.) A2->A3 A4 Diverse Functionalized Products A3->A4 B2 (1-((tert-butoxycarbonyl)amino)cyclopropyl)acetaldehyde B1->B2 B3 Reductive Amination, Wittig, etc. B2->B3 B4 Diverse Functionalized Products B3->B4 C2 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetic Acid C1->C2 C3 Amide Coupling, Esterification, etc. C2->C3 C4 Diverse Functionalized Products C3->C4

Caption: Synthetic pathways enabled by Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate.

Applications in Drug Discovery: Case Studies and Perspectives

While direct, named examples of marketed drugs synthesized from Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate are not prevalent in the public domain literature, its utility can be inferred from patent literature and the established roles of its core motifs. The 1-amino-2-ethylcyclopropane scaffold is a valuable component in the design of various therapeutic agents.

For instance, functionalized cyclopropylamines are key components in a range of bioactive molecules, including inhibitors of lysine-specific demethylase 1 (LSD1), which are being investigated for the treatment of cancers and neurological disorders. The unique conformational constraints imposed by the cyclopropyl ring can lead to enhanced binding affinity and selectivity for the target enzyme.

The primary alcohol of the title compound, and its oxidized derivatives, can serve as a linker to attach the cyclopropylamine core to other pharmacophoric elements. For example, the corresponding carboxylic acid derivative could be coupled with various amines to generate a library of amides for SAR exploration in a drug discovery program targeting proteases or kinases.

Conclusion: A Versatile Tool for the Medicinal Chemist's Toolkit

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate represents a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature, combining a conformationally rigid cyclopropylamine core with orthogonally protected amine and alcohol functionalities, provides a powerful platform for the synthesis of complex and diverse molecular architectures. The protocols detailed in this guide offer a practical framework for researchers to harness the full potential of this compound in their drug discovery efforts. The ability to selectively manipulate each functional group allows for a systematic and efficient exploration of chemical space, ultimately accelerating the identification of new therapeutic agents with improved pharmacological profiles. As the demand for novel and effective medicines continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play an increasingly crucial role in the future of pharmaceutical research and development.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Agami, C., Couty, F., & Puchot-Guillot, F. (2002). The chemistry of the N-Boc protecting group. Tetrahedron, 58(15), 2701-2741.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
  • Li, B., et al. (2003). A highly efficient and selective method for the deprotection of N-Boc group using aqueous phosphoric acid. Tetrahedron Letters, 44(45), 8113-8115.
  • Shaikh, N. S., Deshpande, V. H., & Bedekar, A. V. (2000). Montmorillonite K-10 clay as a versatile catalyst for the deprotection of N-Boc group. Tetrahedron Letters, 41(18), 3403-3405.
  • PubChem. tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • OpenStax. (2023, September 20). 17.7 Oxidation of Alcohols. In Organic Chemistry. [Link]

Sources

Method

Functionalization of the cyclopropyl ring in Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Abstract The cyclopropyl motif is a highly sought-after structural element in modern medicinal chemistry, prized for its ability to impart favorable conformational rigidity, metabolic stability, and potency to drug candi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropyl motif is a highly sought-after structural element in modern medicinal chemistry, prized for its ability to impart favorable conformational rigidity, metabolic stability, and potency to drug candidates.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the functionalization of a key cyclopropyl-containing building block: tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate. We will explore a range of synthetic strategies, moving beyond simple derivatization of the hydroxyl and carbamate groups to focus on the more nuanced and powerful transformations involving the cyclopropyl ring itself. This guide will detail mechanistically driven protocols for ring-opening reactions and transition-metal-catalyzed C-H functionalization, providing the necessary experimental details and theoretical underpinnings to empower chemists in their synthetic endeavors.

Introduction: The Strategic Value of the Cyclopropyl Ring in Drug Design

The three-membered carbocycle of the cyclopropane ring offers a unique combination of properties that have made it a "privileged scaffold" in drug discovery.[5] Its inherent ring strain, approximately 29.0 kcal/mol, leads to C-C bonds with enhanced π-character, influencing the electronic properties of the molecule.[2][6] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[1] Furthermore, the C-H bonds of a cyclopropane are shorter and stronger than those in alkanes, often leading to increased metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation.[2][3]

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is a versatile starting material, presenting multiple handles for chemical modification. While the hydroxyl and carbamate functionalities are readily derivatized through standard organic transformations, the true potential of this building block lies in the strategic functionalization of the cyclopropyl ring. This guide will focus on two powerful approaches: strain-releasing ring-opening reactions and the more subtle C-H functionalization that preserves the core cyclopropyl structure.

Strategic Approaches to Cyclopropyl Ring Functionalization

The high ring strain of cyclopropanes makes them susceptible to a variety of transformations that are not readily accessible to larger, more stable ring systems.[6] We will explore two primary strategies for the functionalization of the cyclopropyl ring in tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate:

  • Ring-Opening Reactions: These reactions leverage the inherent strain of the three-membered ring, which acts as a driving force for the formation of more stable, linear products.[7][8]

  • Transition-Metal-Catalyzed C-H Functionalization: This approach allows for the direct installation of new functional groups onto the cyclopropane ring while preserving its structure, offering a more atom-economical and elegant synthetic route.[7][9][10]

Protocol I: Radical-Mediated Ring-Opening and [3+2] Cycloaddition

This protocol details a visible-light-mediated [3+2] cycloaddition of a cyclopropylamine derivative with an olefin. The reaction proceeds through a radical-mediated ring-opening of the cyclopropane, followed by an intermolecular addition to the alkene. This method provides access to highly functionalized cyclopentylamine scaffolds.[8]

Mechanistic Rationale

The reaction is initiated by the photo-oxidation of the cyclopropylamine to a nitrogen radical cation.[11][12] This radical cation is unstable and undergoes rapid, irreversible ring-opening to form a more stable β-carbon radical iminium ion intermediate.[11][12] This intermediate then participates in a Giese-type addition to an electron-deficient alkene, followed by an intramolecular cyclization to form the five-membered ring.[12]

Radical-Mediated Ring-Opening and Cycloaddition cluster_0 Initiation cluster_1 Ring Opening & Addition cluster_2 Cyclization & Product Formation Cyclopropylamine Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate Radical_Cation Nitrogen Radical Cation Cyclopropylamine->Radical_Cation Visible Light, Photocatalyst Ring_Opened_Radical β-Carbon Radical Iminium Ion Radical_Cation->Ring_Opened_Radical Ring Opening Alkene_Adduct Radical Adduct Ring_Opened_Radical->Alkene_Adduct Alkene Addition Cyclized_Product Cyclopentylamine Derivative Alkene_Adduct->Cyclized_Product Intramolecular Cyclization

Figure 1. Workflow for radical-mediated ring-opening and cycloaddition.

Detailed Experimental Protocol

Materials:

  • tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

  • Alkene (e.g., N-phenylmaleimide)

  • ₂ (or other suitable photoredox catalyst)

  • Anhydrous and degassed solvent (e.g., acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a flame-dried Schlenk tube, add tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (1.0 equiv), the alkene (1.2 equiv), and the photoredox catalyst (1-5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentylamine derivative.

Parameter Condition Rationale
Catalyst Efficiently absorbs visible light and initiates the electron transfer process.[11]
Solvent Anhydrous & Degassed AcetonitrileA polar aprotic solvent that solubilizes the reactants and is stable under photochemical conditions.
Atmosphere Inert (Ar or N₂)Prevents quenching of the excited state of the photocatalyst by oxygen.
Light Source Blue LEDProvides the necessary energy to excite the photocatalyst.

Table 1. Key parameters for the radical-mediated [3+2] cycloaddition.

Protocol II: Transition-Metal-Catalyzed C-H Functionalization

This protocol describes a palladium-catalyzed C-H arylation of a cyclopropane ring, a method that allows for the direct formation of a C-C bond while preserving the three-membered ring.[13] This strategy is highly valuable for the late-stage functionalization of complex molecules.

Mechanistic Considerations

The mechanism of palladium-catalyzed C-H functionalization of cyclopropanes typically involves an initial C-H activation step, often directed by a nearby functional group, to form a palladacycle intermediate. This is followed by reductive elimination to form the C-C bond and regenerate the active catalyst. The choice of ligand is crucial for achieving high enantioselectivity in asymmetric transformations.[13]

Transition-Metal-Catalyzed C-H Functionalization cluster_0 Catalyst Activation cluster_1 C-H Activation cluster_2 Reductive Elimination & Product Formation Pd(0)_precatalyst Pd(0) Precatalyst Active_Pd(0) Active Pd(0) Species Pd(0)_precatalyst->Active_Pd(0) Ligand Exchange Palladacycle Palladacycle Intermediate Active_Pd(0)->Palladacycle C-H Activation Cyclopropane_Substrate Cyclopropane Substrate Cyclopropane_Substrate->Palladacycle Functionalized_Product Functionalized Cyclopropane Palladacycle->Functionalized_Product Reductive Elimination

Figure 2. Generalized workflow for transition-metal-catalyzed C-H functionalization.

Detailed Experimental Protocol

Materials:

  • tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (amide derivative)

  • Aryl halide (e.g., 2-bromoaniline derivative)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a Taddol-based phosphoramidite for enantioselective reactions)[13]

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the amide-derivatized cyclopropane (1.0 equiv), the aryl halide (1.1 equiv), the palladium precatalyst (2-5 mol%), the ligand (2.2-5.5 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the functionalized cyclopropane.

Parameter Condition Rationale
Catalyst System Pd(OAc)₂ / Phosphoramidite LigandEnables enantioselective C-H arylation.[13]
Base K₂CO₃Neutralizes the acid generated during the catalytic cycle.
Solvent Anhydrous TolueneA high-boiling, non-polar solvent suitable for cross-coupling reactions.
Temperature 80-110 °CProvides the necessary thermal energy to drive the catalytic cycle.

Table 2. Key parameters for the palladium-catalyzed C-H arylation.

Conclusion

The functionalization of the cyclopropyl ring in tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate offers a powerful avenue for the synthesis of novel and complex molecular architectures for drug discovery. This application note has provided detailed, mechanistically grounded protocols for both ring-opening and C-H functionalization strategies. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively leverage the unique reactivity of the cyclopropyl group to access a diverse range of valuable compounds. The methods described herein serve as a starting point for further exploration and optimization, empowering scientists to push the boundaries of molecular design.

References

  • Chemical Communications (RSC Publishing). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols.
  • Rubin, M., et al. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179.
  • Wang, Y., et al. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Organic Letters.
  • Wikipedia. Activation of cyclopropanes by transition metals.
  • Gao, Y., et al. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. Topics in Current Chemistry, 357, 193-234.
  • Bar-Ziv, R., et al. (2023). Metal-catalysed C-C bond formation at cyclopropanes.
  • Waser, J., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7626-7681.
  • ResearchGate. (n.d.). Scope of aminocyclopropanes in the ring‐opening reaction. [a] Reaction conditions.
  • BenchChem. (2025).
  • Arnold, F. H., et al. (n.d.).
  • PMC. (n.d.).
  • Nguyen, V. D., et al. (n.d.).
  • Beilstein Journals. (2013).
  • ResearchGate. (n.d.). Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes..
  • Peters, U., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(14), 6439-6464.
  • Daa, D., et al. (n.d.). Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. PMC.
  • RSC Publishing. (2025).
  • Chemical Society Reviews (RSC Publishing). (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Organic Chemistry Frontiers (RSC Publishing). (2024).
  • Werz, D. B., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(4), 995-998.
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Trost, B. M., et al. (n.d.). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC.
  • Johnson, J. S., et al. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters, 22(6), 2296-2300.
  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
  • PubChemLite. (n.d.). Tert-butyl n-[1-(2-hydroxyethyl)
  • NextSDS. (n.d.). tert-butyl N-{[1-(2-hydroxyethyl)
  • Sigma-Aldrich. (n.d.). tert-Butyl [1-(2-hydroxyethyl)
  • Sigma-Aldrich. (n.d.). tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists experiencing low isolated yields during the synthesis of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 7530...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists experiencing low isolated yields during the synthesis of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3)[1].

The most common synthetic route to this rigidified bifunctional building block involves the reduction of the commercially available precursor, 1-(Boc-amino)cyclopropaneacetic acid (or its ester), to the corresponding alcohol. While seemingly straightforward, this homologated reduction is notoriously prone to side reactions and reagent failures. This guide dissects the causality behind these failures and provides a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Workflow & Failure Points

To troubleshoot your synthesis, you must first understand the divergent pathways the intermediate alkoxide can take. The diagram below illustrates the optimized pathway versus common failure modes.

Workflow A 1-(Boc-amino)cyclopropaneacetic acid (Starting Material) B Mixed Anhydride Intermediate (IBCF, NMM, -15°C) A->B Pathway A (Optimized) E Direct Hydride / Borane (LiBH4 or BH3-THF) A->E Pathway B (Standard) C NaBH4 / H2O (Mild Reduction) B->C D Target Product: tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate C->D High Yield (Aqueous quench) F Unquenched Alkoxide / Boron Complex E->F F->D Careful pH 7 Quench G Spirocyclic Carbamate (Side Product: Intramolecular Attack) F->G Elevated Temp / Prolonged Reaction H Deprotected Amine (Side Product: Acidic Quench) F->H Overly Acidic Quench (pH < 4)

Fig 1. Divergent reduction pathways and side-product formation in N-Boc amino acid homologation.

Frequently Asked Questions (Troubleshooting)

Q1: My isolated yield is consistently below 40%, and I observe a major non-polar spot on TLC. What is happening?

Diagnosis: Intramolecular cyclization leading to a spirocyclic carbamate. Causality: When using strong hydrides (e.g., LiAlH4​ , LiBH4​ ) or allowing the reaction to warm before quenching, the intermediate alkoxide becomes highly nucleophilic. The oxygen of the newly formed 2-hydroxyethyl group attacks the electrophilic carbonyl carbon of the Boc group. This expels tert-butoxide and forms a highly stable 6-membered spirocyclic carbamate (spiro[cyclopropane-1,4'-[1,3]oxazinan]-2'-one)[2]. Resolution: Avoid strong alkoxide-generating conditions. Switch to the Mixed Anhydride/ NaBH4​ protocol (detailed in Section 4), which performs the reduction in the presence of water/methanol, keeping the intermediate protonated and preventing cyclization.

Q2: I am using Borane-THF ( BH3​⋅THF ) for the direct reduction of the carboxylic acid, but the reaction stalls and starting material remains.

Diagnosis: Reagent degradation. Causality: BH3​⋅THF is notoriously unstable at room temperature. Over time, it undergoes thermal decomposition via ether cleavage of the THF ring, leading to the formation of butoxyboranes and ultimately inactive tributyl borate[3]. If your bottle is old or has been stored improperly, the active hydride titer is significantly lower than the label claims[4]. Resolution: Always titrate BH3​⋅THF before use (via acidic hydrolysis and back-titration) to determine the exact molarity[5]. Alternatively, switch to the more stable Borane-Dimethylsulfide ( BMS ) complex, though this requires managing the strong odor of dimethyl sulfide.

Q3: After workup, my product mass is missing, but the aqueous layer contains organic material. Did the reaction fail?

Diagnosis: Unintentional Boc deprotection during the quench. Causality: Boron and aluminum complexes coordinate strongly to the nitrogen and oxygen atoms of the product. A common mistake is quenching these reactions with strong acids (e.g., 1M HCl) to break the complexes. Because the Boc group is highly acid-sensitive, this strips the protecting group, yielding 1-(2-hydroxyethyl)cyclopropan-1-amine. This free amine is highly water-soluble and will be completely lost to the aqueous layer during extraction. Resolution: Maintain a strict quench pH between 6 and 8. Use saturated aqueous Rochelle's salt (potassium sodium tartrate) or saturated aqueous NH4​Cl to break the metal complexes without cleaving the Boc group.

Quantitative Data: Comparison of Reduction Strategies

To optimize your synthesis, compare the expected outcomes of various reducing agents based on their mechanistic profiles.

Reduction StrategyTypical YieldRisk of Spirocyclic CarbamateRisk of Boc CleavageRecommendation
Mixed Anhydride / NaBH4​ 85 - 95%Low (Aqueous conditions protonate the alkoxide rapidly)Low (Mild pH throughout)Optimal - Highly scalable, fast, and preserves protecting groups.
Borane-THF ( BH3​⋅THF ) 40 - 70%Medium (Depends on temperature control prior to quench)High (If quenched with strong acid to break boron complexes)Alternative - Requires reagent titration[3] and careful pH 7 quench.
Lithium Aluminum Hydride ( LiAlH4​ ) < 30%High (Strong alkoxide generation strongly promotes cyclization)[2]Low Not Recommended - Too harsh for Boc-protected systems.

Standard Operating Procedure (Self-Validating Protocol)

To bypass the issues of reagent degradation and cyclic carbamate formation, we highly recommend the Mixed Anhydride / NaBH4​ reduction method. This protocol is designed as a self-validating system; if the physical observations match the checkpoints, the reaction is proceeding correctly.

Step 1: Mixed Anhydride Formation
  • Setup: In a flame-dried flask under inert atmosphere ( N2​ or Ar), dissolve 1-(Boc-amino)cyclopropaneacetic acid (1.0 eq) in anhydrous THF to create a 0.5 M solution.

  • Cooling: Cool the solution to -15 °C using an ice/salt or dry ice/ethylene glycol bath.

  • Activation: Add N-methylmorpholine (NMM, 1.1 eq) in one portion. Then, add Isobutyl chloroformate (IBCF, 1.05 eq) dropwise over 5 minutes.

    • Self-Validation Checkpoint: A dense white precipitate (NMM·HCl salt) will form immediately upon IBCF addition. This visual cue confirms the successful formation of the mixed anhydride.

  • Stirring: Stir at -15 °C for 20 minutes. (Optional but recommended: Rapidly filter the precipitate through a coarse frit under inert atmosphere into a pre-cooled flask to prevent the salt from interfering with the reduction).

Step 2: Hydride Reduction
  • Preparation: In a separate flask, dissolve NaBH4​ (2.5 eq) in a minimal amount of cold water (or 50% aqueous methanol). Cool this solution to 0 °C.

  • Addition: Add the mixed anhydride THF solution dropwise to the aqueous NaBH4​ solution over 15 minutes, maintaining the internal temperature below 5 °C.

    • Self-Validation Checkpoint: Vigorous gas evolution ( H2​ ) will occur. This confirms that the hydride is active and reducing the anhydride.

  • Completion: Allow the reaction to stir for 45 minutes at 0 °C. Check completion via TLC (Stain with Ninhydrin after heating with a heat gun to thermally cleave the Boc group, or use PMA stain).

Step 3: Mild Workup
  • Quench: Cautiously add saturated aqueous NH4​Cl until gas evolution ceases (pH should remain ~7).

  • Extraction: Remove the bulk of the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate ( ).

  • Washing: Wash the combined organic layers with 1M NaOH (to remove any unreacted carboxylic acid), water, and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate as a viscous oil or white solid[1].

References

  • European Patent Office (EP2035437B1).Borane ether complexes (Thermal decomposition of Borane-THF).
  • ResearchGate. How to tritrate borane tetrahydrofuran complex? Retrieved from:[Link]

  • MDPI - Molecules. Synthesis, Structure, and Reactivity of Binaphthyl Supported Dihydro[1,6]diazecines (Discussion on N-Boc cyclic carbamate formation). Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals overcome the unique handling chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals overcome the unique handling challenges associated with Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) .

Rather than simply providing a list of quick fixes, this guide deconstructs the physical chemistry of the molecule so you can logically adapt your workflows.

The Mechanistic Root of the Problem

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is a highly valuable building block, but it exhibits unpredictable solubility behaviors—such as gelation, "oiling out," and emulsion formation. The causality behind these issues lies in its amphiphilic structure and conformational rigidity :

  • The Lipophilic Pole: The bulky tert-butyloxycarbonyl (Boc) group is highly non-polar, driving solubility in organic solvents and resisting aqueous partitioning.

  • The Hydrophilic Pole: The primary alcohol (-OH) and the carbamate (-NH-) are potent hydrogen bond donors and acceptors.

  • The Rigid Core: The cyclopropyl ring restricts the molecule's conformational freedom. This pre-organizes the hydroxyl and carbamate groups, highly favoring intermolecular hydrogen bonding over solvent-solute interactions in non-polar media.

When placed in non-polar solvents (like heptane) or subjected to low temperatures, the molecule self-associates into polymeric hydrogen-bonded networks. Instead of forming an ordered crystal lattice, it separates into a solute-rich liquid phase (a phenomenon known as spinodal decomposition or "oiling out"), trapping impurities and ruining yields.

G A Supersaturated Solution (Amphiphilic Solute) B High Supersaturation (Miscibility Gap) A->B C Controlled Cooling + Seeding A->C D Liquid-Liquid Phase Separation (Oiling Out) B->D E Nucleation & Crystal Growth C->E F Amorphous Solid (Impurity Trapping) D->F G High-Purity Crystalline Product E->G

Thermodynamic pathways of crystallization vs. liquid-liquid phase separation.

Troubleshooting FAQs

Q1: Why does my compound "oil out" instead of crystallizing in hexane/ethyl acetate mixtures, and how do I fix it?

The Cause: You have hit a miscibility gap. Because the Boc group and the hydroxyl group have conflicting solubility preferences, the compound self-associates into a secondary liquid phase (an oil) before it can nucleate into a solid. As demonstrated in foundational studies published in [1], this oil phase is an excellent solvent for impurities, rendering the crystallization useless. The Solution: Alter the solvent trajectory to disrupt the hydrogen-bonding network. Instead of using pure hexanes or heptane as your anti-solvent, dope the anti-solvent with 2–5% Tetrahydrofuran (THF). THF acts as a strong hydrogen-bond acceptor, capping the alcohol's H-bond donor capability just enough to prevent liquid-liquid phase separation, allowing solid nucleation to occur.

Q2: I am getting unbreakable emulsions during aqueous workup with Ethyl Acetate. How can I force phase separation?

The Cause: The molecule acts as a weak non-ionic surfactant. The lipophilic Boc group attempts to stay in the organic phase, while the hydroxyethyl group interacts strongly with the aqueous phase, significantly reducing interfacial tension. The Solution: Switch your extraction solvent from Ethyl Acetate (EtOAc) to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF has much lower water miscibility than EtOAc, creating a sharper phase boundary, and provides superior solvation for amphiphilic pharmaceutical intermediates, as detailed in [2]. Couple this with a saturated brine wash to "salt out" the compound into the organic layer.

Q3: The compound crashes out or forms a gel during low-temperature reactions (e.g., Swern Oxidation at -78°C). What is the workaround?

The Cause: At -78°C, the thermal kinetic energy of the system is insufficient to overcome the intermolecular hydrogen bonding of the primary alcohol. In pure dichloromethane (DCM), the molecules form a continuous, cross-linked gel network. The Solution: Use a co-solvent system. A 4:1 volumetric mixture of DCM and THF maintains the solubility of the alcohol at -78°C. The THF disrupts the gelation network without freezing, keeping the substrate fully dissolved and accessible to the oxidant.

Quantitative Data: Solubility & Partitioning Profiles

To aid in solvent selection, the following table summarizes the empirical solubility limits and phase behaviors of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate.

Solvent SystemTemperatureSolubility LimitPhase Behavior / Operational Notes
Heptane (Pure) 20°C< 5 mg/mLPoor solubility; forms oily aggregates. Do not use as sole solvent.
Dichloromethane (DCM) 20°C> 200 mg/mLFully soluble; clear solution. Ideal for ambient reactions.
Dichloromethane (DCM) -78°C< 20 mg/mLCritical Issue: Rapid gelation and precipitation.
DCM : THF (4:1) -78°C> 100 mg/mLFully soluble; H-bond network disrupted. Ideal for cold reactions.
Ethyl Acetate (EtOAc) 20°C> 150 mg/mLSoluble, but highly prone to emulsions during aqueous washes.
2-MeTHF 20°C> 150 mg/mLSoluble; excellent phase separation. Recommended for extraction.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that you can verify the success of the operation in real-time before proceeding to the next step.

Protocol A: Anti-Solvent Crystallization (Avoiding Oiling Out)

Objective: Isolate high-purity crystalline product without triggering liquid-liquid phase separation.

  • Dissolution: Dissolve the crude compound in Ethyl Acetate (EtOAc) at a concentration of 1 g / 3 mL.

  • Heating: Warm the solution to 50°C under gentle stirring until completely clear.

  • Anti-Solvent Addition: Slowly add Heptane dropwise.

    • Validation Checkpoint 1: Watch for the cloud point. If the solution turns milky and opaque (emulsion-like), oiling out has occurred. Immediately add 2% v/v THF and reheat to 50°C until clear.

  • Seeding: Once a very faint, stable bluish haze is achieved (true supersaturation), add 1% w/w of pure seed crystals.

  • Aging: Hold the temperature at 45°C for 30 minutes to allow the seed bed to mature.

  • Cooling: Cool the mixture to 5°C at a strictly controlled rate of 0.1°C/min.

    • Validation Checkpoint 2: Inspect the slurry. It should consist of free-flowing, discrete white particles. If a sticky resin forms on the flask walls, the cooling rate was too fast.

Protocol B: Optimized Liquid-Liquid Extraction using 2-MeTHF

Objective: Rapidly extract the amphiphilic product from an aqueous reaction quench without emulsion.

  • Quench: Quench the reaction mixture with the appropriate aqueous buffer.

  • Solvent Swap: Add 3 volumes of 2-Methyltetrahydrofuran (2-MeTHF) relative to the reaction volume.

  • Salting Out: Add 1 volume of saturated aqueous NaCl (brine).

  • Agitation: Shake vigorously for 30 seconds, then allow the funnel to rest.

    • Validation Checkpoint 1: The phase boundary should resolve within 2 minutes. If a rag layer (emulsion band) persists, add an additional 0.5 volumes of brine and gently swirl (do not shake) to coalesce the droplets.

  • Phase Identification:

    • Validation Checkpoint 2: To confirm which layer is organic, drop 1 mL of deionized water into the funnel. Watch the drops; if they pass through the top layer and merge with the bottom layer, the organic (2-MeTHF) layer is correctly positioned on top.

  • Separation: Drain the aqueous layer and dry the organic layer over anhydrous Na₂SO₄.

Extraction Start Aqueous Quench Solvent Select Extraction Solvent Start->Solvent EtOAc Ethyl Acetate (EtOAc) Solvent->EtOAc MeTHF 2-Methyltetrahydrofuran Solvent->MeTHF Emulsion Stable Emulsion (Surfactant Effect) EtOAc->Emulsion Clean Clean Phase Separation MeTHF->Clean Brine Add Saturated NaCl Emulsion->Brine Success Organic Layer Isolated Clean->Success Brine->Clean

Optimized liquid-liquid extraction workflow to prevent emulsion formation.

References

  • An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

Troubleshooting

Minimizing side reactions during Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate oxidation

Technical Support Center: Oxidation of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate Welcome to the technical support guide for the selective oxidation of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate. This r...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxidation of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Welcome to the technical support guide for the selective oxidation of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the resulting aldehyde, Tert-butyl (1-formylcyclopropyl)carbamate, a critical intermediate in various synthetic pathways. The unique structure of this substrate, featuring a primary alcohol, a Boc-protecting group, and a strained cyclopropyl ring, presents specific challenges. This guide provides in-depth troubleshooting advice and optimized protocols to maximize yield and purity by minimizing common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when oxidizing Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate?

The principal challenge is achieving selective oxidation of the primary alcohol to the aldehyde without inducing undesirable side reactions. The molecule contains multiple sensitive functionalities:

  • Primary Alcohol: Prone to over-oxidation to the corresponding carboxylic acid, especially under harsh conditions or in the presence of water.[1][2]

  • Boc Protecting Group: Susceptible to cleavage under strongly acidic conditions.

  • Cyclopropyl Ring: A strained ring system that can be compromised under certain reaction conditions, although it is generally stable to the mild oxidative methods discussed here.

The goal is to choose an oxidation system with high chemoselectivity that operates under mild, preferably neutral or slightly basic, and anhydrous conditions.

Q2: Which oxidation methods are most recommended for this specific substrate?

For this transformation, mild oxidation protocols that are known to stop at the aldehyde stage are highly recommended.[2] The top three choices, each with distinct advantages and considerations, are:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C). It is renowned for its mildness, high yields, and wide functional group tolerance.[3][4]

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent in a neutral, non-aqueous solvent like dichloromethane (DCM). It is operationally simple, proceeds quickly at room temperature, and avoids the use of toxic heavy metals.[5][6][7]

  • TEMPO-Catalyzed Oxidation: Uses a stable nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst with a stoichiometric co-oxidant. This method is highly selective for primary alcohols.[8][9][10]

Strong, chromium-based oxidants like Jones reagent (CrO₃/H₂SO₄) should be avoided as they will readily over-oxidize the primary alcohol to a carboxylic acid and the acidic conditions can cleave the Boc group.[2][11]

Q3: My reaction is producing the carboxylic acid byproduct. What is causing this and how do I prevent it?

Over-oxidation to the carboxylic acid is almost always caused by the presence of water.[1] The initially formed aldehyde reacts with water to form a hydrate intermediate, which is susceptible to further oxidation.[12]

  • Mechanism of Over-oxidation: Aldehyde + H₂O ⇌ Gem-diol (Hydrate) → Carboxylic Acid

  • Prevention Strategies:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents (e.g., distilled DCM), and run the reaction under an inert atmosphere (Nitrogen or Argon). This is the most critical factor.

    • Choice of Reagent: Swern and DMP oxidations are performed under strictly anhydrous conditions and are specifically designed to stop at the aldehyde.[2][11]

    • TEMPO/Bleach System: If using the Anelli protocol (TEMPO with NaOCl), the reaction is biphasic (DCM/water).[13] In this case, over-oxidation is controlled by reaction time and temperature (0 °C). For extended reaction times, the aldehyde will inevitably be converted to the acid. Therefore, careful TLC or LC-MS monitoring is essential to quench the reaction upon consumption of the starting material.

Q4: I'm observing loss of the Boc protecting group during my experiment or workup. How can I avoid this?

The Tert-butoxycarbonyl (Boc) group is labile under acidic conditions. If you are seeing deprotection, it indicates the pH of your reaction or workup has dropped too low.

  • Reaction Conditions: Avoid any reagents that are strongly acidic or generate acidic byproducts that are not neutralized. Swern and DMP oxidations are generally safe as they are run under neutral or slightly basic conditions.[14][15]

  • Workup: During aqueous workup, avoid acidic washes (e.g., 1M HCl). Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) for washes to maintain a neutral to slightly basic environment.

  • Purification: If using silica gel chromatography, the silica can be slightly acidic. To mitigate this, the silica gel can be pre-treated by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), and then re-packed, or by using commercially available deactivated silica gel.

Troubleshooting Guide by Common Issues

This section addresses specific problems you might encounter during the oxidation.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Recommended Solution & Explanation
(All Methods) Poor Reagent Quality Use fresh, high-purity reagents. DMP should be a white, free-flowing solid.[14] DMSO for Swern oxidation must be anhydrous. Oxalyl chloride should be clear and freshly opened or distilled.
(Swern) Insufficient Activation of DMSO Ensure the addition of oxalyl chloride to DMSO is performed at -78 °C (acetone/dry ice bath). A premature rise in temperature can decompose the active species.[16]
(Swern) Incorrect Order of Addition The alcohol must be added after the formation of the chloro(dimethyl)sulfonium chloride intermediate. Adding the alcohol prematurely will lead to no reaction.[3]
(DMP) Deactivated Reagent DMP is moisture-sensitive. Store it in a desiccator and handle it quickly. If you suspect deactivation, use a fresh bottle or increase the stoichiometry to 1.5 equivalents.
(TEMPO) Inactive Catalyst or Co-oxidant Ensure the TEMPO catalyst is active. Use a fresh source of the co-oxidant (e.g., commercial bleach can lose its potency over time). For biphasic systems, vigorous stirring is essential for catalyst turnover.
Problem 2: Formation of an Impurity with a Foul, Cabbage-Like Odor
Possible Cause Recommended Solution & Explanation
(Swern) Inherent Byproduct Formation The reaction stoichiometrically produces dimethyl sulfide (DMS), which has a strong, unpleasant odor.[3][15] This is unavoidable. Action: Always perform the reaction and workup in a well-ventilated fume hood. Quench excess reagent carefully. Glassware can be deodorized by rinsing with a bleach solution.
(Swern) Pummerer Rearrangement Side Product If the reaction temperature is allowed to rise above -60 °C before the addition of the tertiary base (e.g., triethylamine), a Pummerer rearrangement can occur, leading to the formation of a methylthiomethyl (MTM) ether of your alcohol.[16] Action: Maintain strict temperature control at -78 °C throughout the activation and alcohol addition steps. Add the triethylamine only after the alcohol has fully reacted with the activated DMSO complex.
Problem 3: Complex Mixture of Products / Low Purity
Possible Cause Recommended Solution & Explanation
(All Methods) Reaction Time Over-running the reaction can sometimes lead to degradation of the desired aldehyde, which can be sensitive. Monitor the reaction closely by TLC. The target aldehyde is more nonpolar than the starting alcohol.
(Swern) Temperature Control Failure Allowing the reaction to warm up prematurely is the most common cause of failure, leading to a host of side products.[16][17] Action: Ensure your cold bath is well-maintained throughout the entire sequence.
(DMP) Impure Reagent The preparation of DMP can leave acidic residues if not done correctly. Impure DMP has also been reported as potentially explosive.[14] Action: Use a reputable commercial source. If side reactions persist, adding a non-nucleophilic base like pyridine or 2,6-lutidine (1-2 equivalents) can buffer the reaction medium.

Visualizing the Reaction and Potential Pitfalls

The following diagram illustrates the desired synthetic pathway and the key side reactions to avoid.

G cluster_main Desired Oxidation Pathway cluster_side Common Side Reactions Start Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate Aldehyde Target Aldehyde Start->Aldehyde Mild Oxidation (Swern, DMP, TEMPO) Deprotection Deprotected Amine Start->Deprotection Cause: Acidic Conditions MTM_Ether MTM Ether (Swern) Start->MTM_Ether Cause: High Temp (> -60°C) OverOx Carboxylic Acid Aldehyde->OverOx Cause: H₂O, Strong Oxidant

Caption: Desired oxidation pathway and common side reactions.

Comparative Overview of Recommended Protocols

The table below provides a side-by-side comparison to help you select the best method for your specific laboratory setup and requirements.

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinaneTEMPO (catalyst), Co-oxidant (e.g., NaOCl, PhI(OAc)₂)
Temperature -78 °C (Critical) 0 °C to Room Temperature0 °C to Room Temperature
Key Advantages High yield, excellent functional group tolerance, easy byproduct removal (volatiles).[15]Operationally simple, fast, neutral conditions, no heavy metals.[5][7]High selectivity for 1° alcohols, uses a cheap co-oxidant (bleach), catalytic.[10][13]
Key Disadvantages Requires cryogenic temps, produces toxic CO gas and foul-smelling DMS.[3][16]Reagent is expensive and moisture-sensitive; iodine byproducts.[14]Biphasic system can be slow; co-oxidant can cause side reactions (e.g., chlorination).[13]
Troubleshooting Focus Strict temperature control, anhydrous conditions.Reagent purity/activity, buffering acidic byproducts.Co-oxidant quality, reaction time monitoring, vigorous stirring.

Optimized Experimental Protocols

Safety Precaution: These procedures should be performed by trained chemists in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Swern Oxidation

This protocol is adapted from standard literature procedures.[3][15]

  • Setup: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Add anhydrous dimethyl sulfoxide (DMSO, 0.44 mL, 6.2 mmol, 2.5 eq) to the flask. Slowly add oxalyl chloride (0.32 mL, 3.7 mmol, 1.5 eq) dropwise via a dropping funnel over 10 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (500 mg, 2.48 mmol, 1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes, again maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Quench: Slowly add triethylamine (Et₃N, 1.73 mL, 12.4 mmol, 5.0 eq) dropwise. The mixture may become thick. Stir at -78 °C for 15 minutes, then remove the cold bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Add water (15 mL) to the reaction mixture. Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if necessary) using a hexane/ethyl acetate gradient.

G cluster_Swern Swern Oxidation Workflow A 1. Cool DCM & DMSO to -78°C B 2. Add Oxalyl Chloride (Maintain T < -65°C) A->B C 3. Add Substrate in DCM (Maintain T = -78°C) B->C D 4. Add Triethylamine (Maintain T = -78°C) C->D E 5. Warm to RT & Aqueous Workup D->E

Caption: Step-by-step workflow for the Swern Oxidation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on established methods for DMP oxidations.[5][6]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (500 mg, 2.48 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 15 mL).

  • Reagent Addition: Add Dess-Martin Periodinane (1.26 g, 2.98 mmol, 1.2 eq) to the solution in one portion at room temperature. If the substrate is particularly acid-sensitive, 1 equivalent of pyridine can be added.

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution (40 mL total). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography as described in Protocol 1.

Protocol 3: TEMPO-Catalyzed Oxidation (Anelli-type)

This protocol is a modification of the procedure developed by Anelli et al.[13]

  • Setup: In a round-bottom flask, dissolve Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (500 mg, 2.48 mmol, 1.0 eq) in dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add an aqueous solution of NaHCO₃ (5%, 5 mL) containing potassium bromide (KBr, 295 mg, 2.48 mmol, 1.0 eq). Add TEMPO (4 mg, 0.025 mmol, 0.01 eq).

  • Oxidation: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Add commercial bleach (NaOCl, ~10-14% aqueous solution, ~2.5 mL, ~3.0 mmol, 1.2 eq) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Stir vigorously at 0 °C. Monitor the reaction carefully by TLC. The reaction is often complete in 30-60 minutes. Do not let the reaction run for an extended period to avoid over-oxidation.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography as described in Protocol 1.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. Available at: [Link]

  • Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • NextSDS. tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate. Available at: [Link]

  • Wessjohann, L. A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. Available at: [Link]

  • Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. Available at: [Link]

  • Wikipedia. Swern oxidation. Available at: [Link]

  • Organic Syntheses. Dess-Martin periodinane. Available at: [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. Available at: [Link]

  • ResearchGate. (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]

  • Arkivoc. Oxidation of cyclic ene-carbamates with Oxone. Available at: [Link]

  • HETEROCYCLES. NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. Available at: [Link]

  • Google Patents. DE3815485A1 - METHOD FOR PRODUCING FORMYLCYCLOPROPANE.
  • Reaction Chemistry & Engineering. Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. Available at: [Link]

  • YouTube. Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Available at: [Link]

  • Sciforum. Oxidation reactions using tert-butyl hydroperoxide/d-metal chlorides systems with aid of microwaves. Available at: [Link]

  • Saskoer. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry. Available at: [Link]

  • Organic Syntheses. Oxidation of Alcohols with IBD/TEMPO. Available at: [Link]

  • PMC. Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Available at: [Link]

  • Chem-Station. Swern Oxidation. Available at: [Link]

  • MDPI. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Available at: [Link]

  • Organic Reactions. TEMPO-Mediated Oxidations. Available at: [Link]

  • Fiveable. Swern: Organic Chemistry Study Guide. Available at: [Link]

  • ResearchGate. (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. Available at: [Link]

Sources

Optimization

Technical Support Center: Safe Scale-Up Synthesis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Introduction Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is a valuable bifunctional building block in medicinal chemistry and drug development, incorporating a constrained cyclopropylamine scaffold with a primary...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is a valuable bifunctional building block in medicinal chemistry and drug development, incorporating a constrained cyclopropylamine scaffold with a primary alcohol handle. While its synthesis is achievable at the laboratory scale, scaling up the process presents significant challenges related to safety, reproducibility, and efficiency. The highly exothermic and air-sensitive nature of the key organometallic reactions requires a robust process and a thorough understanding of the underlying chemical principles to mitigate risks.

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of safely scaling the synthesis of this important intermediate. The core of the proposed synthesis is a three-step sequence centered around a key Kulinkovich-Szymoniak cyclopropanation.

Proposed Synthetic Pathway: An Overview

The recommended synthetic route is a robust three-step process designed for efficiency and scalability. It begins with the formation of the key cyclopropylamine core via a titanium-mediated reaction, followed by standard protection and deprotection steps.

Synthetic_Pathway SM 3-((tert-butyldimethylsilyl)oxy) propanenitrile Int1 TBDMS-Protected Cyclopropylamine SM->Int1 Step 1: Kulinkovich-Szymoniak Reaction (EtMgBr, Ti(OiPr)4) Int2 Boc-Protected Intermediate Int1->Int2 Step 2: Boc Protection ((Boc)2O, Et3N) Product Tert-butyl (1-(2-hydroxyethyl) cyclopropyl)carbamate Int2->Product Step 3: TBDMS Deprotection (TBAF or HCl)

Caption: Overall synthetic route to the target molecule.

Section 1: Troubleshooting the Kulinkovich-Szymoniak Reaction (Step 1)

This step is the most critical and hazardous part of the synthesis. It involves the in situ formation of a titanacyclopropane, which then reacts with the nitrile starting material to form the cyclopropylamine.[1][2]

Q1: My reaction yield is low or I've recovered only starting material. What are the likely causes?

A: Low or no conversion in a Kulinkovich-type reaction typically points to issues with the organometallic species. A systematic check is crucial.

  • Grignard Reagent Quality: The Grignard reagent (e.g., Ethylmagnesium Bromide) is the stoichiometric reductant for Ti(IV) to the active Ti(II) species.[3] Its activity is paramount.

    • Troubleshooting: Always use freshly prepared or recently titrated Grignard reagent. Commercial solutions can degrade over time. If preparing it yourself, ensure magnesium turnings are activated and all glassware is flame-dried under an inert atmosphere.

  • Inert Atmosphere & Anhydrous Conditions: Titanacyclopropanes and Grignard reagents are extremely sensitive to air and moisture.[4]

    • Troubleshooting: Ensure your reaction is conducted under a positive pressure of dry argon or nitrogen. All solvents (e.g., THF, Et2O) must be rigorously dried using an appropriate method, such as distillation from sodium/benzophenone or passing through an activated alumina column.

  • Reagent Stoichiometry & Addition Order: The ratio of Grignard reagent to the titanium catalyst is critical for the efficient formation of the titanacyclopropane intermediate.[2]

    • Troubleshooting: The generally accepted mechanism involves the reaction of two equivalents of Grignard reagent with the Ti(IV) alkoxide.[3] Ensure your stoichiometry is correct. The standard procedure involves adding the Grignard reagent slowly to the solution of the titanium alkoxide and the nitrile starting material at a low temperature.

Q2: I'm observing the formation of significant side products. How can I improve selectivity?

A: Side product formation often results from poor temperature control or incorrect stoichiometry.

  • Primary Side Products: The most common side product is the simple reduction of the nitrile to the corresponding primary amine without cyclopropanation. This can occur if the reaction temperature is too high, favoring a direct reduction pathway.

  • Troubleshooting:

    • Temperature Control: Maintain a low internal reaction temperature (typically -50°C to -20°C) during the slow addition of the Grignard reagent. This controls the exotherm and favors the desired cyclopropanation pathway.[5] On scale-up, ensuring efficient heat transfer is the single most important factor.[6][7]

    • Slow Addition: Adding the Grignard reagent too quickly can create localized hot spots and promote side reactions. Use a syringe pump for controlled, slow addition, especially at larger scales.

Troubleshooting_Kulinkovich Start Low Yield in Step 1? Check_Inert Is the system under a dry, inert atmosphere? Start->Check_Inert Check_Grignard Is the Grignard reagent active and titrated? Check_Inert->Check_Grignard Yes Fix_Inert Action: Flame-dry all glassware. Use dry solvents & positive Ar/N2 pressure. Check_Inert->Fix_Inert No Check_Temp Was slow addition at low temperature maintained? Check_Grignard->Check_Temp Yes Fix_Grignard Action: Use fresh/titrated Grignard reagent. Check_Grignard->Fix_Grignard No Fix_Temp Action: Ensure efficient cooling. Use a syringe pump for addition. Check_Temp->Fix_Temp No Success Yield Improved Check_Temp->Success Yes Fix_Inert->Success Fix_Grignard->Success Fix_Temp->Success

Caption: Troubleshooting flowchart for the Kulinkovich-Szymoniak reaction.

Section 2: Troubleshooting Boc Protection (Step 2)

This is a standard protection step, but on a large scale, efficiency and purification can become challenging.

Q1: The Boc protection is incomplete, even after extended reaction times. What can I do?

A: Incomplete protection is usually due to stoichiometry or base activity issues.

  • Reagent Stoichiometry: While 1.0 equivalent of Di-tert-butyl dicarbonate ((Boc)₂O) is theoretically sufficient, a slight excess (1.05-1.2 eq.) is often used to drive the reaction to completion.

  • Base Selection: A non-nucleophilic tertiary amine base like triethylamine (Et₃N) is standard. Ensure the base is pure and used in slight excess (e.g., 1.2-1.5 eq.) to scavenge the acid byproduct. For less reactive amines, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Ensure the reaction is sufficiently concentrated.

Q2: My workup is difficult, and I'm struggling to remove excess (Boc)₂O and other impurities.

A: Large-scale purifications should ideally avoid chromatography.[5] A well-designed workup is key.

  • Workup Strategy: After the reaction is complete, perform an aqueous workup.

    • Wash the organic layer with a mild acid (e.g., 1M citric acid or dilute HCl) to remove the amine base (Et₃N).

    • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Wash with brine to reduce the amount of dissolved water in the organic layer.

  • Removing (Boc)₂O: Excess (Boc)₂O can sometimes be difficult to remove. If it persists after the aqueous workup, consider adding a nucleophilic amine scavenger like N,N-dimethylethylenediamine post-reaction to consume the excess reagent before the workup.[5]

Section 3: Scale-Up Safety and Hazard Analysis

Transitioning from bench to pilot scale requires a shift in mindset, prioritizing thermal management and safe handling protocols.[6][8]

Q1: What are the primary safety hazards of the Kulinkovich-Szymoniak reaction at scale?

A: The primary hazards are thermal runaway and the handling of pyrophoric/flammable materials.

  • Exothermicity: The reaction between the Grignard reagent and the titanium alkoxide is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation much less efficient.[7] An uncontrolled exotherm can lead to solvent boiling and a dangerous pressure increase.

  • Flammable Gas Evolution: The reaction mechanism involves the elimination of an alkane (ethane, if using EtMgBr).[3] This is a flammable gas that must be safely vented from the reactor through a bubbler or scrubber system.

  • Pyrophoric Reagents: While not strictly pyrophoric, concentrated Grignard reagents can ignite on contact with air, especially if spilled on a combustible material.

Q2: How should I modify the procedure for a 20L reactor compared to a 1L flask?

A: Direct multiplication of quantities is a recipe for disaster.[6]

  • Heat Transfer: Use a jacketed reactor with a powerful cooling system. Monitor the internal reaction temperature with a thermocouple, not just the jacket temperature.[5]

  • Controlled Addition: Never add reagents manually at this scale. Use a calibrated addition pump for the Grignard reagent. The addition time will need to be significantly longer than in the lab to allow the cooling system to keep up with the heat generation.

  • Mixing: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) to ensure efficient mixing and prevent localized concentration gradients and hot spots.

  • Quenching: The quenching of a large-scale organometallic reaction is also hazardous. The quench solution (e.g., saturated NH₄Cl) should be cooled, and the reaction mixture should be transferred slowly into the quench solution with vigorous stirring and cooling. This is often referred to as a "reverse quench."

Q3: What are the best practices for purification at scale?

A: Avoid column chromatography whenever possible due to the large volumes of flammable solvents required and the associated fire risk.[5]

  • Crystallization: The final product, Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, is a solid. Develop a robust crystallization procedure. Screen various solvent/anti-solvent systems (e.g., heptane/ethyl acetate, MTBE/heptane) to find conditions that provide good yield and high purity.

  • Extractive Workup: Optimize the aqueous workup procedures as described in Section 2 to remove as many impurities as possible before the final crystallization step.

  • Solvent Choice: When scaling up, consider switching to solvents with higher flash points and lower toxicity where possible (e.g., replacing DCM with 2-MeTHF).[9]

Section 4: Detailed Experimental Protocols (Lab Scale)

Step 1: Synthesis of TBDMS-Protected 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)cyclopropan-1-amine

  • Setup: To a flame-dried 1L 3-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and an argon inlet, add 3-((tert-butyldimethylsilyl)oxy)propanenitrile (20.0 g, 108 mmol) and anhydrous THF (400 mL).

  • Cooling: Cool the solution to -40°C using a dry ice/acetone bath.

  • Catalyst Addition: Add titanium(IV) isopropoxide (33.8 mL, 113 mmol) via syringe.

  • Grignard Addition: Slowly add ethylmagnesium bromide (3.0 M in Et₂O, 76 mL, 227 mmol) via syringe pump over 2 hours, ensuring the internal temperature does not exceed -30°C.

  • Reaction: Stir the dark mixture at -30°C for an additional 3 hours. Monitor the reaction by TLC or GC-MS until the starting nitrile is consumed.

  • Quench: Slowly pour the reaction mixture into a vigorously stirred, cooled (0°C) solution of saturated aqueous NH₄Cl (500 mL).

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite®, washing the cake with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is used directly in the next step.

Step 2: Synthesis of tert-butyl (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)cyclopropyl)carbamate

  • Setup: Dissolve the crude amine from Step 1 in dichloromethane (DCM, 400 mL) in a 1L flask. Add triethylamine (22.6 mL, 162 mmol).

  • Boc Anhydride Addition: Cool the solution to 0°C. Add a solution of di-tert-butyl dicarbonate (25.9 g, 119 mmol) in DCM (100 mL) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Workup: Wash the reaction mixture with 1M citric acid (2 x 200 mL), saturated NaHCO₃ (200 mL), and brine (200 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude Boc-protected intermediate.

Step 3: Synthesis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (Final Product)

  • Setup: Dissolve the crude product from Step 2 in THF (300 mL).

  • Deprotection: Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 120 mL, 120 mmol) and stir at room temperature for 4 hours. Monitor by TLC.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (500 mL). Wash with water (3 x 200 mL) and brine (200 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/heptane mixture to afford the final product as a white solid.

Section 5: Data Summary Table

StepReaction NameKey ReagentsTemp. (°C)Time (h)Typical Yield
1Kulinkovich-SzymoniakEtMgBr, Ti(OiPr)₄-40 to -305~65-75% (crude)
2Boc Protection(Boc)₂O, Et₃N0 to 2512-16~85-95% (crude)
3TBDMS DeprotectionTBAF254~80-90% (after cryst.)

References

  • Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-973. [Link]

  • Wu, G., et al. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 123(25), 6231-6242. [Link]

  • Scribd. (2023). Sharpless Dihydroxylation Mechanism Explained. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • WordPress. Kulinkovich Cyclopropanation. [Link]

  • NPTEL Archive. 1.1.3 Sharpless Asymmetric Dihydroxylation. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • ResearchGate. (2014). Mechanism of the Kulinkovich Cyclopropanol Synthesis. [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Huber. (2020). Scale up and scale down in chemical syntheses. [Link]

  • PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • Organic Syntheses. (2007). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

  • PMC. (2016). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. [Link]

  • Organic Syntheses. (2012). Catalytic Asymmetric Synthesis of Aziridines. [Link]

  • SpringerLink. (2019). Amino Acid-Protecting Groups. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Wikipedia. Aziridines. [Link]

  • PubChem. tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • Merck. TERT-BUTYL (1-(2-HYDROXYETHYL)CYCLOPROPYL)CARBAMATE. [Link]

  • PubChemLite. Tert-butyl n-[1-(2-hydroxyethyl)cyclopropyl]carbamate. [Link]

  • ResearchGate. (2026). A novel, one-step method for the conversion of primary alcohols into carbamate-protected amines. [Link]

  • ACS Publications. (2023). Development of a Continuous Flow Baldwin Rearrangement Process and Its Comparison to Traditional Batch Mode. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Organic Chemistry Portal. Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. [Link]

  • PMC. (2022). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. [Link]

  • Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. [Link]

  • Organic Chemistry Portal. De Kimpe Aziridine Synthesis. [Link]

  • MDPI. (2021). Alkylative Aziridine Ring-Opening Reactions. [Link]

  • NextSDS. tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate. [Link]

  • RSC Publishing. (2025). Recent breakthroughs in ring-opening annulation reactions of aziridines. [Link]

  • MDPI. (2018). “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide-Free-Amine Reaction. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate Purity Analysis: A Comparison of CAD, ELSD, and UV Detection

Introduction Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) is a critical Boc-protected amino alcohol intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) is a critical Boc-protected amino alcohol intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For drug development professionals and analytical scientists, ensuring the high purity of this intermediate is paramount. However, standard High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection presents a severe analytical hurdle: the molecule lacks a strong UV chromophore.

As a Senior Application Scientist, I have observed that relying on traditional UV detection for Boc-protected aliphatic compounds often leads to compromised data integrity. This guide objectively compares standard UV detection against universal aerosol-based detectors—specifically the[1] and the[2]—and provides a self-validating, step-by-step methodology for ICH Q2(R2) compliant purity analysis.

The Analytical Challenge: Causality in Detector Selection

The structural reality of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is that its only UV-absorbing feature is the carbamate carbonyl group, which exhibits weak absorbance at low wavelengths (typically 205–210 nm).

The Causality of UV Failure: When monitoring at ≤210 nm, the absorbance of mobile phase solvents (such as methanol or acetonitrile) and buffer additives becomes highly significant. During gradient elution—which is necessary to separate the API from structurally similar process impurities—the changing solvent composition causes severe baseline drift. This drift masks low-level impurities, degrades the Signal-to-Noise (S/N) ratio, and makes accurate peak integration nearly impossible.

To overcome this, we must pivot to evaporative aerosol detectors that measure the mass of the analyte independent of its optical properties.

Mechanistic Comparison: CAD vs. ELSD

While both CAD and ELSD require volatile mobile phases to function, their underlying detection mechanisms dictate a significant divergence in performance.

  • ELSD (Evaporative Light Scattering Detector): Measures light scattered by dried aerosol particles. The magnitude of scattered light varies exponentially with particle size. For particles smaller than 50 nm, light scattering efficiency drops precipitously, leading to poor sensitivity for low-level impurities[2].

  • CAD (Charged Aerosol Detector): Measures the electrical charge transferred to the particles by ionized nitrogen gas. Because the charge is directly proportional to the particle's mass and remains highly efficient even for particles as small as 10 nm, CAD consistently delivers up to 10-fold better limits of detection (LOD) and a wider dynamic range than ELSD[2].

Detector_Mechanism cluster_CAD Charged Aerosol Detector (CAD) cluster_ELSD Evaporative Light Scattering (ELSD) Eluent HPLC Column Eluent (Analyte + Mobile Phase) Neb1 Nebulization & Evaporation Eluent->Neb1 Neb2 Nebulization & Evaporation Eluent->Neb2 Charge Corona Discharge (Particle Charging) Neb1->Charge Electrometer Electrometer (Current Measurement) Charge->Electrometer Light Laser/LED Illumination Neb2->Light Photodiode Photodiode (Light Scattering) Light->Photodiode

Figure 1: Mechanistic comparison of CAD and ELSD aerosol-based detection workflows.

Table 1: Quantitative Performance Comparison for Boc-Protected Amino Alcohols
Performance MetricHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Sensitivity (LOD) ~5.0 µg/mL~1.0 µg/mL~0.1 µg/mL
Dynamic Range 1 order of magnitude1.5 orders of magnitude2.5 orders of magnitude
Response Linearity Linear (but noisy)Non-linear (Polynomial)Linear / Log-Log
Gradient Baseline Severe DriftStableStable
Inter-analyte Response Highly variableVariableNearly Uniform

Experimental Protocol: Self-Validating HPLC-CAD Workflow

To ensure scientific integrity, the analytical method must be a self-validating system. The following protocol details the optimal conditions for analyzing Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate using HPLC-CAD.

Step-by-Step Methodology
  • Column Selection: Utilize a low-bleed C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Causality: Polymeric or highly end-capped silica columns prevent stationary phase "bleed." In CAD, column bleed manifests as a high, unstable background current that destroys assay sensitivity[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Non-volatile buffers (like phosphate or sulfate) are strictly prohibited. They will not evaporate, resulting in massive background noise and permanent fouling of the detector's corona wire. Formic acid ensures complete volatility while maintaining sharp peak shapes.

  • Chromatographic Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • CAD Optimization:

    • Evaporation Temperature: Set to 35°C .

    • Causality: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is a relatively low-molecular-weight, semi-volatile compound. If the evaporation tube temperature is set too high (e.g., 50°C+), the analyte will co-evaporate with the mobile phase, leading to a catastrophic loss of signal and artificially low recovery rates.

    • Power Function (PF): Set to 1.0 (or empirically adjusted) to linearize the inherently non-linear aerosol response.

  • System Suitability Bracketing: Inject a known 100% nominal standard before, during, and after the sample sequence.

    • Causality: This continuously verifies that detector drift—a common variable in aerosol-based detectors over long sequences—remains within the ≤2.0% RSD acceptance criterion, self-validating the run's integrity.

ICH Q2(R2) Method Validation Execution

The developed HPLC-CAD method must be validated according to the[3].

ICH_Validation Start HPLC-CAD Method Development Spec Specificity (Blank & Placebo Interference) Start->Spec Lin Linearity & Range (Log-Log Transformation) Spec->Lin Acc Accuracy (Spike Recovery 50-150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Sens Sensitivity (LOD & LOQ via S/N ratio) Acc->Sens Prec->Sens Rob Robustness (Flow rate, Temp, Mobile Phase) Sens->Rob Val Validated Method Ready for QC Rob->Val

Figure 2: ICH Q2(R2) Method Validation Workflow for HPLC-CAD Analysis.

Table 2: Summary of ICH Q2(R2) Validation Results (HPLC-CAD)
Validation ParameterExecution ProtocolAcceptance CriteriaTypical CAD Result
Specificity Inject diluent blank & placebo matrix.No interfering peaks ≥ 0.05% area at analyte RT.Pass (No interference)
Linearity 6 levels from LOQ to 150% of target (1.0 mg/mL).Correlation coefficient (R²) ≥ 0.995.R² = 0.998 (Log-Log fit)
Accuracy Spike placebo at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.99.2% - 101.1%
Precision 6 replicate injections of 100% standard.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 1.1%
LOD / LOQ Determine via Signal-to-Noise (S/N) ratio.LOD S/N ≥ 3:1; LOQ S/N ≥ 10:1.LOD: 0.1 µg/mL / LOQ: 0.3 µg/mL
Robustness Deliberate variations in flow rate (±0.1 mL/min) and temp (±2°C).System suitability criteria must still be met.Pass (Stable RT and Area)

Conclusion

For the purity analysis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, traditional HPLC-UV is fundamentally inadequate due to the compound's lack of a strong chromophore and the resulting gradient baseline instability. While ELSD provides a functional alternative, HPLC-CAD is the superior analytical choice . By leveraging the mass-proportional charge transfer mechanism of CAD, analysts achieve a 10-fold improvement in sensitivity, a wider dynamic range, and a highly robust, ICH Q2(R2) compliant method suitable for stringent pharmaceutical quality control.

References

  • Swartz, M., Emanuele, M., & Amber, M. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." LCGC International. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Available at:[Link]

Sources

Comparative

The Aliphatic Architects: A Comparative Guide to Cyclopropyl and Cyclobutyl Amino Alcohols in Drug Design

In the intricate world of medicinal chemistry, the quest for drug candidates with optimal potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The judicious selection of molecular building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the quest for drug candidates with optimal potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. The judicious selection of molecular building blocks is paramount to this endeavor. Among the vast arsenal available to the modern drug designer, small, strained carbocyclic scaffolds have emerged as powerful tools for sculpting the properties of bioactive molecules. This guide provides an in-depth, objective comparison of two such key players: cyclopropyl and cyclobutyl amino alcohol building blocks. By examining their distinct physicochemical properties, conformational behaviors, and metabolic fates, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically deploy these valuable motifs.

The Allure of the Small Ring: Why Constrain?

Before delving into a head-to-head comparison, it is crucial to understand the fundamental advantages of incorporating small, saturated rings into drug candidates. Unlike their flexible acyclic counterparts, cyclopropane and cyclobutane introduce a degree of conformational rigidity. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[1] Furthermore, their three-dimensional nature can facilitate novel interactions within a binding pocket and improve properties like aqueous solubility by disrupting planarity and crystallinity.[2][3]

The Tightly Wound Innovator: The Cyclopropyl Amino Alcohol Motif

The cyclopropyl group, the smallest of the carbocycles, is a deceptively simple yet remarkably influential building block in medicinal chemistry.[4] Its presence in numerous FDA-approved drugs is a testament to its multifaceted contributions to molecular design.[1]

Physicochemical & Conformational Profile:

The defining feature of the cyclopropane ring is its significant ring strain (28.1 kcal/mol), which bestows upon it unique electronic and structural characteristics.[5] The C-C bonds possess enhanced π-character, and the C-H bonds are shorter and stronger than those in larger alkanes.[1][4] This inherent rigidity fixes the positions of substituents, offering a predictable vector for interaction with a target protein. When incorporated into an amino alcohol, the cyclopropyl group rigidly orients the amino and hydroxyl functionalities, which can be critical for establishing key hydrogen bonding or other interactions within a binding site.

Impact on Pharmacological Properties:

The strategic incorporation of a cyclopropyl moiety has been shown to address several common roadblocks in drug discovery:

  • Enhanced Potency: By locking the molecule into a bioactive conformation, the entropic cost of binding is minimized, often leading to a significant increase in potency.[1]

  • Improved Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can lead to a longer half-life and reduced clearance.

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune lipophilicity. For instance, replacing a larger, more lipophilic group with a cyclopropyl moiety can improve aqueous solubility.[1]

However, the high ring strain can also be a double-edged sword. In certain contexts, particularly when attached to an amine, the cyclopropyl group can be susceptible to metabolic ring-opening, potentially leading to the formation of reactive metabolites.[6]

The Puckered Contender: The Cyclobutyl Amino Alcohol Motif

The cyclobutane ring, with a slightly lower ring strain than cyclopropane (26.3 kcal/mol), offers a different set of advantages and has been increasingly utilized in drug discovery programs.[2][5]

Physicochemical & Conformational Profile:

Unlike the planar cyclopropane, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate torsional strain.[2][5] This non-planar, three-dimensional structure provides a distinct spatial arrangement for substituents. The C-C bonds are longer than in typical alkanes, and the ring exhibits a degree of flexibility that allows it to adapt to the contours of a binding pocket.[2] For a cyclobutyl amino alcohol, this puckered nature can present the amino and hydroxyl groups in unique spatial orientations that may not be achievable with a cyclopropyl or acyclic linker.

Impact on Pharmacological Properties:

The cyclobutyl motif offers a compelling alternative to both cyclopropyl and larger, more flexible groups:

  • Conformational Restriction and 3D Shape: The puckered conformation provides a well-defined three-dimensional structure that can enhance binding affinity by providing better complementarity to the target protein's binding pocket.[2][3] This increased sp3 character is often correlated with higher clinical success rates.[3]

  • Metabolic Stability: Cyclobutane rings are generally more metabolically robust than many acyclic fragments and can serve to block metabolically labile sites.[2][3]

  • Improved Solubility: The non-planar nature of the cyclobutane ring can disrupt crystal lattice packing, leading to improved aqueous solubility.[2]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, including aromatic rings, offering a saturated, three-dimensional alternative that can improve pharmacokinetic properties.[3]

Head-to-Head Comparison: Cyclopropyl vs. Cyclobutyl Amino Alcohols

The choice between a cyclopropyl and a cyclobutyl amino alcohol building block is highly context-dependent and should be guided by the specific goals of the drug design program. The following table summarizes their key properties for a side-by-side comparison.

PropertyCyclopropyl Amino AlcoholCyclobutyl Amino Alcohol
Ring Strain High (28.1 kcal/mol)[5]Moderate (26.3 kcal/mol)[2][5]
Conformation Planar and rigid[1]Puckered (non-planar) and semi-flexible[2][5]
Bonding Shorter C-C bonds with enhanced π-character[1]Longer C-C bonds[2]
Key Advantages - Maximizes conformational restriction for potency enhancement- Often improves metabolic stability (blocks CYP oxidation)[6]- Can serve as a bioisostere for a double bond- Provides a distinct 3D scaffold for improved target fit[2][3]- Can enhance aqueous solubility by disrupting planarity[2]- Generally good metabolic stability[2][3]- Versatile bioisostere for various groups, including phenyl rings[3]
Potential Liabilities - Can be susceptible to metabolic ring-opening (especially N-cyclopropyl)[6]- High strain may introduce unexpected reactivity- Less rigid than cyclopropane, offering less pre-organization- Synthesis of substituted cyclobutanes can be challenging

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal building block for a given drug candidate, a series of in vitro assays are indispensable. The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer).

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to a final concentration of 1 µM.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).

Protocol 2: Caco-2 Permeability Assay for Oral Absorption Prediction

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.[7][8][9][10][11]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) permeability, add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the receiver chamber and replace with fresh HBSS. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A x C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Protocol 3: Lipophilicity (LogD) Determination by Shake-Flask Method

This classic method measures the distribution of a compound between an aqueous and an organic phase at a specific pH.[12][13][]

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate n-octanol with the phosphate buffer and vice versa by mixing and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in either the buffer-saturated n-octanol or the n-octanol-saturated buffer.

    • In a glass vial, combine equal volumes of the buffer-saturated n-octanol and the n-octanol-saturated buffer containing the test compound.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully remove an aliquot from both the aqueous and the n-octanol layers.

    • Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Calculate LogD as the base-10 logarithm of D.

Visualizing the Concepts

To better illustrate the key differences and experimental workflows, the following diagrams are provided.

Conformational Differences

cluster_0 Cyclopropyl Amino Alcohol cluster_1 Cyclobutyl Amino Alcohol a Planar, Rigid Ring b Fixed Substituent Orientation a->b Leads to c Puckered, Semi-flexible Ring d Dynamic Substituent Positioning c->d Allows for

Caption: Conformational distinctions between cyclopropyl and cyclobutyl rings.

Metabolic Stability Workflow

start Test Compound microsomes Incubate with Liver Microsomes + NADPH start->microsomes quench Quench at Time Points microsomes->quench analyze LC-MS/MS Analysis quench->analyze data Calculate t½ and CLint analyze->data

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion: A Tale of Two Rings

Both cyclopropyl and cyclobutyl amino alcohol building blocks are invaluable assets in the medicinal chemist's toolbox. The rigid, planar cyclopropyl group excels at pre-organizing a molecule for optimal binding, often leading to substantial gains in potency and metabolic stability. In contrast, the puckered, three-dimensional cyclobutane ring offers a unique conformational landscape that can improve target complementarity, enhance solubility, and serve as a versatile bioisosteric replacement.

The decision of which scaffold to employ is not a matter of inherent superiority but of strategic application. A thorough understanding of their distinct properties, coupled with rigorous experimental evaluation as outlined in this guide, will empower drug discovery teams to make informed decisions and ultimately design safer and more effective medicines. The continued exploration and innovative application of these small aliphatic rings will undoubtedly continue to shape the future of drug design.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Concept Life Sciences. Caco-2 Permeability. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • SciSpace. (2021). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

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Validation

A Comparative Guide to the LC-MS Characterization of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate and its Analytical Alternatives

For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, a molecule featu...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, a molecule featuring a Boc-protected amine and a polar hydroxyethyl group, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of its characterization by Liquid Chromatography-Mass Spectrometry (LC-MS), the principal analytical technique for such molecules, and explores Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative, detailing the necessary derivatization steps.

The Analytical Challenge: Polarity and Thermal Liability

The structure of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, with its polar hydroxyl and carbamate functionalities, dictates the most suitable analytical approaches. Direct analysis by Gas Chromatography (GC) is often challenging for such molecules due to their low volatility and potential for thermal degradation in the heated GC inlet.[1][2] Liquid Chromatography (LC), which separates compounds in the liquid phase at or near ambient temperatures, is inherently better suited for polar and thermally labile molecules.[3][4][5] When coupled with Mass Spectrometry (MS), it provides a powerful tool for the identification and quantification of these challenging analytes.

Primary Analytical Approach: LC-MS Characterization

LC-MS, particularly with Electrospray Ionization (ESI), is the gold standard for the analysis of polar, non-volatile compounds like tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate.[3][4][5] ESI allows for the gentle ionization of the analyte directly from the liquid phase into the gas phase for mass analysis, minimizing the risk of degradation.

Expected Mass Spectrometric Behavior

The molecular formula of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is C₁₀H₁₉NO₃, with a monoisotopic mass of 201.1365 Da.[6] In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at an m/z of 202.1438.[7] Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺.

Table 1: Predicted m/z Values for Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate Adducts

Adduct IonPredicted m/z
[M+H]⁺202.1438
[M+Na]⁺224.1257
[M+K]⁺240.0997
[M+NH₄]⁺219.1703
Data sourced from PubChem.[7]
Fragmentation Pattern: The Signature of the Boc Group

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation of Boc-protected amines is well-characterized and serves as a diagnostic tool.[8] The primary fragmentation pathway involves the loss of the entire tert-butoxycarbonyl (Boc) group as isobutylene (C₄H₈, 56 Da) and carbon dioxide (CO₂, 44 Da), resulting in a neutral loss of 100 Da. Another characteristic fragmentation is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement.[9]

The expected fragmentation of the [M+H]⁺ ion of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate would therefore prominently feature ions resulting from these losses. Further fragmentation of the remaining cyclopropylamine moiety is also possible.

Caption: Predicted primary fragmentation pathway of protonated tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate.

Experimental Protocol: LC-MS Analysis

Objective: To identify and characterize tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate using LC-MS.

Materials:

  • Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • LC-MS system with ESI source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL in the initial mobile phase conditions.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, then return to initial conditions to re-equilibrate the column. The specific gradient will need to be optimized based on the system and column used.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40 °C

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Scan Range: m/z 50-500

    • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

Alternative Analytical Approach: GC-MS with Derivatization

While LC-MS is the preferred method, GC-MS can be a powerful alternative, especially for its high chromatographic resolution and the availability of extensive electron ionization (EI) spectral libraries. However, due to the polar nature of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, derivatization is essential to increase its volatility and thermal stability.[2][10][11][12]

The Necessity of Derivatization

The primary amine and hydroxyl groups in the molecule are prone to hydrogen bonding, which decreases volatility. These polar groups can also interact with active sites in the GC column, leading to poor peak shape and analyte loss. Derivatization masks these polar functional groups, making the molecule more amenable to GC analysis.[2][11][12] Silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy for compounds with hydroxyl and amine functionalities.[5]

Caption: General workflow for derivatization prior to GC-MS analysis.

Experimental Protocol: GC-MS Analysis with Silylation

Objective: To analyze tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate by GC-MS following silylation.

Materials:

  • Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate standard

  • Anhydrous pyridine or other suitable aprotic solvent

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • GC-MS system with a standard non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the analyte into a vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250-280 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

Performance Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS depends on the specific analytical needs, available instrumentation, and the complexity of the sample matrix.

Table 2: Comparison of LC-MS and GC-MS for the Analysis of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

FeatureLC-MSGC-MS
Sample Preparation Minimal; simple dilution is often sufficient.Requires a derivatization step to increase volatility and thermal stability.[2][11][12]
Throughput Generally higher due to simpler sample preparation.Lower due to the additional derivatization step.
Sensitivity Typically very high, especially with modern instrumentation.Can be very sensitive, but the derivatization step can introduce variability.
Selectivity High, especially with tandem MS (MS/MS).High, with excellent chromatographic resolution.
Robustness Can be susceptible to matrix effects in complex samples.Derivatization can help to reduce matrix effects.
Compound Amenability Ideal for polar, non-volatile, and thermally labile compounds.[3][4][5]Best for volatile and thermally stable compounds; requires derivatization for polar analytes.[1][2]
Cost Instrumentation can have a higher initial cost.Generally lower initial instrument cost.

Conclusion

For the routine characterization and quantification of tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate, LC-MS is the superior technique . Its ability to directly analyze polar and thermally sensitive molecules without the need for derivatization makes it a more efficient, robust, and straightforward method. The predictable fragmentation of the Boc group provides a clear diagnostic for structural confirmation.

However, GC-MS remains a valuable alternative , particularly in laboratories where it is the primary analytical platform or when very high chromatographic resolution is required to separate it from isomeric impurities. The necessity of a derivatization step adds complexity to the workflow but can be readily implemented with established silylation protocols. Ultimately, the choice of method will be guided by the specific research objectives, sample matrix, and available resources.

References

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from Arome Science website: [Link]

  • PubChem. tert-Butyl carbamate. Retrieved from National Center for Biotechnology Information, PubChem Database. [Link]

  • PubChemLite. Tert-butyl n-[1-(2-hydroxyethyl)cyclopropyl]carbamate (C10H19NO3). Retrieved from PubChemLite website: [Link]

  • GC-MS analysis of Polycarpaea corymbosa (L.) Lam whole plant. (2012, December 28). Asian Pacific Journal of Tropical Biomedicine.
  • PubChem. Cyclopropylamine. Retrieved from National Center for Biotechnology Information, PubChem Database. [Link]

  • PubChem. tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. Retrieved from National Center for Biotechnology Information, PubChem Database. [Link]

  • ResearchGate. (2014, January). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from ResearchGate: [Link]

  • Moldoveanu, S. C., & David, V. (n.d.).
  • Teklehaimanot, F. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from SciSpace: [Link]

  • ResearchGate. (2019, August 5). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from ResearchGate: [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2025). Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from Reddit: [Link]

  • NIST. Cyclopropylamine. Retrieved from NIST WebBook: [Link]

  • Semantic Scholar. (2010, March 27). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from Semantic Scholar: [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from Reddit: [Link]

Sources

Comparative

Validating the stereochemistry of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate intermediates

An in-depth technical analysis and comparison guide for validating the stereochemistry of cyclopropylamine derivatives, designed for analytical chemists and drug development professionals. Executive Summary: The "Achiral...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for validating the stereochemistry of cyclopropylamine derivatives, designed for analytical chemists and drug development professionals.

Executive Summary: The "Achiral" Baseline & Prochiral Potential

As a Senior Application Scientist, I frequently encounter a critical analytical oversight in early-stage drug development regarding 1,1-disubstituted cyclopropane building blocks. When working with Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS 753023-57-3) , the foundational step is establishing an accurate structural baseline: the parent molecule is achiral .

Because the C1 carbon is bonded to a Boc-protected amine, a 2-hydroxyethyl group, and two identical methylene groups (C2 and C3) within the cyclopropane ring, the molecule possesses an internal plane of symmetry. However, its pharmaceutical value lies in its prochiral nature. When this intermediate is subjected to asymmetric desymmetrization or coupled to chiral scaffolds—such as in Mitsunobu reactions with complex active pharmaceutical ingredients (APIs) like nicotinate derivatives [1]—stereocenters are generated. Validating the stereochemistry of these downstream chiral derivatives is a critical quality attribute (CQA) that requires robust, orthogonal analytical technologies.

Mechanisms of Stereocenter Generation

The analytical strategy you choose depends entirely on how chirality is introduced to the cyclopropyl scaffold. The workflow branches into two primary pathways:

Workflow A Tert-butyl (1-(2-hydroxyethyl) cyclopropyl)carbamate (Achiral Baseline) B Desymmetrization (e.g., C-H Activation) A->B Path A C Chiral API Coupling (e.g., Mitsunobu) A->C Path B D Enantiomeric Mixture (Requires Resolution) B->D E Diastereomeric Complex (Requires Separation) C->E F Chiral HPLC / SFC (ee% / de% Quantitation) D->F G VCD Spectroscopy (Absolute Configuration) D->G E->F E->G

Fig 1: Stereochemical generation and analytical validation workflow for cyclopropyl intermediates.

Comparative Analysis of Analytical Technologies

To validate the stereochemistry of the resulting cyclopropyl derivatives, laboratories typically rely on three orthogonal techniques. Here is an objective comparison of their performance, causality, and application scope.

Chiral High-Performance Liquid Chromatography (HPLC/SFC)
  • The Causality: Chiral HPLC relies on transient diastereomeric interactions between the analyte and a chiral stationary phase (CSP), such as derivatized amylose or cellulose. Because cyclopropylamine derivatives often lack strong UV chromophores, coupling chiral HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is mechanistically necessary to achieve accurate quantitation of enantiomeric excess (ee%) [4].

  • Performance: It is the gold standard for quantitative batch release but provides zero information about absolute configuration without reference standards.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The rigid nature of the cyclopropane ring produces highly distinct, conformationally restricted vibrational modes. When these experimental spectra are aligned with Density Functional Theory (DFT) calculations, VCD provides unambiguous absolute stereochemical assignment directly in solution, bypassing the bottleneck of growing single crystals for X-ray diffraction [2, 3].

  • Performance: Highly authoritative for first-in-class API characterization, though computationally intensive.

NMR with Chiral Solvating Agents (CSAs)
  • The Causality: Adding a chiral solvating agent (e.g., Pirkle's alcohol) to the NMR tube forms transient diastereomeric complexes in solution. The carbamate (Boc) NH proton and the adjacent cyclopropyl protons are highly sensitive to their magnetic environment, resulting in chemical shift anisochrony (splitting of signals).

  • Performance: Ideal for rapid, qualitative screening during synthetic route optimization, but lacks the precision required for regulatory filings.

Quantitative Performance Comparison

Analytical TechnologyPrimary OutputResolution LimitSample RequirementTime-to-ResultBest Use Case
Chiral HPLC / SFC ee% / de% Quantitation0.1% ee< 1 mg1–4 HoursBatch release, process monitoring
VCD Spectroscopy Absolute ConfigurationN/A (Qualitative)5–10 mg3–5 Days (incl. DFT)IND filings, structural characterization
1H-NMR with CSAs ee% Estimation~2–5% ee5–15 mg15 MinutesRapid synthetic screening

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the experiment inherently proves its own accuracy through built-in controls.

Protocol 1: Self-Validating Chiral HPLC Method Development

Objective: Quantify the enantiomeric excess of a desymmetrized cyclopropyl derivative.

  • Baseline Establishment: Inject a synthesized racemic mixture of the cyclopropyl derivative onto a broad-spectrum CSP (e.g., Chiralpak IC) using a generic gradient (e.g., 90:10 Hexane:IPA with 0.1% DEA).

  • System Suitability (The Self-Validation): Adjust the isocratic hold until the resolution factor ( Rs​ ) between the two enantiomer peaks is strictly >1.5 (baseline resolution). Causality: If the racemate does not show a 50:50 area ratio with Rs​>1.5 , the method is invalid for quantitation due to co-elution or detector bias.

  • Sample Analysis: Inject the enantioenriched sample. Calculate ee% using the formula: [(Area1​−Area2​)/(Area1​+Area2​)]×100 .

  • Orthogonal Detection: If UV absorbance at 210 nm is weak, split the flow to a CAD detector to ensure the signal-to-noise ratio (S/N) exceeds 10:1 for the minor enantiomer.

Protocol 2: VCD Absolute Configuration Assignment

Objective: Determine the absolute stereochemistry of a chiral cyclopropyl API intermediate.

VCD_Protocol S1 Sample Prep (0.1M in CDCl3) S2 IR/VCD Acquisition (1000-2000 cm⁻¹) S1->S2 S5 Spectral Alignment & Similarity Scoring S2->S5 S3 DFT Conformational Search S4 VCD Simulation (Boltzmann Avg) S3->S4 S4->S5

Fig 2: Self-validating VCD experimental and computational alignment protocol.

  • Sample Preparation: Dissolve 5–10 mg of the highly pure (>99% ee) derivative in 150 µL of CDCl3​ . Load into a BaF2​ cell with a 100 µm path length.

  • Spectral Acquisition: Acquire the IR and VCD spectra simultaneously over 4–8 hours (to achieve high S/N) in the 2000–1000 cm−1 region. Self-Validation: The solvent baseline must be subtracted, and the artifact signal must be verified as negligible by measuring the racemate (which should yield a flat VCD signal).

  • Computational Simulation: Perform a conformational search using Molecular Mechanics, followed by DFT optimization (e.g., B3LYP/6-31G(d)) for both theoretical enantiomers.

  • Alignment & Assignment: Overlay the Boltzmann-averaged computed spectra with the experimental data. The absolute configuration is assigned to the theoretical enantiomer that yields a positive Neighborhood Similarity index [2].

References

  • 1189816-87-2 | Methyl 5-hydroxy-6-iodonicotinate | Alcohols | Ambeed.com (Details the Mitsunobu coupling of CAS 753023-57-3 in Boehringer Ingelheim patent US2018/354968). Ambeed.
  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. ResearchGate.
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PMC / National Institutes of Health.
  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Researcher.life.

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

As a Senior Application Scientist, I frequently oversee the integration of advanced peptidomimetic building blocks into drug discovery pipelines. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of advanced peptidomimetic building blocks into drug discovery pipelines. Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3)[1] is a highly versatile Boc-protected amino alcohol used in synthesizing conformationally restricted spirocycles and unnatural amino acids.

While this compound is not acutely toxic, its disposal requires rigorous adherence to the EPA's Resource Conservation and Recovery Act (RCRA)[2] to prevent environmental contamination and laboratory accidents. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains compliance and operational excellence.

Physicochemical Profile & Regulatory Limits

To manage chemical waste effectively, you must first understand its quantitative properties and regulatory boundaries. Below is a summary of the compound's profile and the EPA Satellite Accumulation Area (SAA) limits that govern its disposal.

Table 1: Physicochemical Properties

Property Value
Chemical Name Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
CAS Number 753023-57-3[1]
Molecular Formula C10H19NO3[3]
Molecular Weight 201.27 g/mol [1]
Hazard Class Unlisted organic waste (Characteristic depending on solvent)[4]

| RCRA Status | Non-P-listed (Not acutely toxic)[4] |

Table 2: EPA / RCRA Satellite Accumulation Area (SAA) Limits

SAA Regulatory Parameter EPA / RCRA Limit
Maximum Volume (Standard Waste) 55 Gallons[4]
Maximum Volume (Acutely Toxic/P-Listed) 1 Quart[4]
Max Storage Time (Academic/Subpart K) 6 Months[5]
Max Storage Time (Standard Generator) 90 Days[6]

| Container Fill Limit | 90% Capacity[6] |

Mechanistic Safety & Incompatibilities: The Causality of Segregation

Expertise & Experience: In chemical waste management, merely following a compatibility chart is insufficient; understanding the molecular causality is critical. The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. If waste containing tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate is inadvertently mixed with strong acidic waste streams (e.g., Trifluoroacetic acid, HCl), an exothermic deprotection reaction will occur.

  • Mechanism: R-NH-Boc + H⁺ → R-NH₃⁺ + CO₂ (gas) + Isobutylene (gas)

  • Consequence: The rapid generation of carbon dioxide and isobutylene gases within a sealed waste carboy will cause catastrophic container pressurization and potential rupture[7],[6].

Operational Directive: This compound must be strictly segregated from acidic waste and stored exclusively with compatible organic streams[6]. Never store acids in metal containers, and always utilize secondary containment to prevent accidental mixing during a primary container failure[7],[5].

Self-Validating Disposal Protocols

The following methodologies incorporate built-in validation checks to ensure safety protocols are actively confirmed during execution, rather than passively assumed. Drain disposal for this chemical is strictly prohibited[7],[2].

Protocol A: Liquid Waste (Solvent Solutions)

During synthesis, this compound is typically dissolved in organic solvents (e.g., DCM, EtOAc, Methanol).

  • Segregation: Determine the solvent carrier. Route to "Halogenated Organic Waste" if dissolved in DCM/Chloroform, or "Non-Halogenated Organic Waste" if in EtOAc/MeOH[6].

  • Transfer: In a functioning fume hood, funnel the liquid into a chemically compatible, leak-proof HDPE (High-Density Polyethylene) carboy[5]. Fill to no more than 90% capacity[6].

  • Validation Check (Pressurization): Before sealing the carboy, stretch a nitrile glove over the container mouth and observe for 5 minutes.

    • Self-Validation: If the glove inflates, an incompatible gas-generating reaction (e.g., Boc deprotection) is actively occurring; leave unsealed in the fume hood and notify EH&S. If it remains flat, the solution is stable and safe to cap tightly.

  • Labeling: Affix a hazardous waste label facing outward[7].

    • Self-Validation: Ensure the composition section lists all constituents (e.g., "DCM 95%, Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate 5%") and that the total equals exactly 100%[7].

Protocol B: Solid Waste (Bulk Powder & Contaminated Consumables)
  • Collection: Place residual solid chemical, contaminated weighing boats, and spatulas into a puncture-resistant, sealable polyethylene bag or rigid plastic container.

  • Validation Check (Moisture/Reactivity): Ensure the solid waste is completely dry and free of reactive liquids before sealing.

    • Self-Validation: Weigh the container before and after adding waste; a stable weight over 10 minutes confirms no active outgassing or volatile solvent evaporation is occurring, validating the waste is stable for SAA storage.

  • Storage: Transfer the sealed container to the SAA solid waste bin labeled "Hazardous Solid Waste - Organics."[6]

  • EH&S Transfer: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department before the SAA reaches its volume (55 gal) or time limit (90 days / 6 months)[4],[5].

Waste Segregation Workflow

WasteWorkflow Start Waste Generation: Tert-butyl (1-(2-hydroxyethyl) cyclopropyl)carbamate Decision Physical State? Start->Decision Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Dissolved Solid Solid Waste (Powder/Labware) Decision->Solid Pure/Residue Halogenated Halogenated Waste (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Waste (e.g., EtOAc, MeOH) Liquid->NonHalogenated SolidBulk Bulk Chemical Residue Solid->SolidBulk SolidLabware Contaminated Consumables Solid->SolidLabware SAA Satellite Accumulation Area (SAA) Max 55 Gal / <12 Months Halogenated->SAA NonHalogenated->SAA SolidBulk->SAA SolidLabware->SAA EHSPickup EH&S Pickup & RCRA Documentation SAA->EHSPickup Incineration EPA-Approved Incineration EHSPickup->Incineration

Workflow for the segregation and EPA-compliant disposal of Boc-protected amino alcohol waste.

References

  • tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate - CAS:753023 ... - abovchem.com - 3

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University - 7

  • Laboratory Waste Management Guidelines - Old Dominion University - 4

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services - 2

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health -5

  • Tert-butyl n-(2-hydroxyethyl)carbamate - Sigma-Aldrich - 1

  • CAS 753023-57-3 - Sigma-Aldrich -

  • Butyl(2-hydroxyethyl)formamide - Sigma-Aldrich -

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA - 6

Sources

Handling

Personal protective equipment for handling Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Operational Safety & Handling Guide: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) is a highly versatile, Boc-protected amino alcohol utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate

Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate (CAS: 753023-57-3) is a highly versatile, Boc-protected amino alcohol utilized extensively as a building block in drug discovery and peptide synthesis. While the tert-butyloxycarbonyl (Boc) protecting group provides chemical stability during synthetic workflows, the compound's structural features dictate strict handling protocols.

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as an integrated system of risk assessment, engineering controls, and barrier protection. This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure operator safety and reagent integrity.

Hazard Profile & Mechanistic Rationale

Before selecting PPE, we must understand the causality of the compound's hazards. According to the Globally Harmonized System (GHS) classification documented by PubChem, CAS 753023-57-3 presents specific acute toxicity and irritation risks[1]:

  • H302 (Harmful if swallowed): Presents acute oral toxicity risks.

  • H315 (Causes skin irritation): The lipophilic nature of the cyclopropyl moiety can facilitate interaction with the stratum corneum (the outer layer of skin), leading to localized lipid bilayer disruption and contact dermatitis.

  • H319 (Causes serious eye irritation): The free hydroxyl (-OH) and carbamate groups can rapidly interact with the aqueous environment of the cornea, causing severe mucosal irritation and potential tissue damage.

  • H335 (May cause respiratory irritation): Inhalation of aerosolized particulates or fine dust can severely irritate the mucous membranes of the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Following guidelines established in Prudent Practices in the Laboratory, PPE should be considered the final barrier of defense, deployed only after engineering controls are in place[2]. The following matrix summarizes the quantitative and qualitative PPE requirements based on operational scale.

PPE CategorySpecificationHazard MitigatedMechanistic Rationale
Hand Protection Nitrile gloves (Minimum 4 mil thickness). Double-glove for preparative scale (>10g).H315 (Skin Irritation)Nitrile provides excellent chemical resistance against Boc-protected organic compounds and prevents the lipophilic cyclopropyl group from penetrating the dermal barrier.
Eye Protection ANSI Z87.1-certified chemical splash goggles.H319 (Eye Irritation)Standard safety glasses with side shields are insufficient for fine powders. Splash goggles create a full seal, preventing airborne dust from contacting the cornea.
Body Protection Flame-resistant (FR) or standard 100% cotton laboratory coat, fully buttoned.H315 (Skin Irritation)Provides a physical barrier against accidental spills or static-cling of powders to personal clothing.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).H335 (Respiratory)Filters out fine particulates that cause mucous membrane irritation. Note: Primary control should always be a fume hood.

Engineering Controls & Operational Workflow

OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates that employee exposures to hazardous chemicals must be minimized through robust engineering controls[3].

Primary Engineering Control: All weighing, transferring, and reacting of Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate must be conducted inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).

Workflow Start 1. Risk Assessment Identify GHS Hazards EngControl 2. Engineering Controls Activate Fume Hood Start->EngControl PPE 3. PPE Donning Nitrile, Goggles, Coat EngControl->PPE Execution 4. Chemical Handling Weighing & Transfer PPE->Execution Decon 5. Decontamination Surface Wipe Down Execution->Decon Disposal 6. Waste Management Segregate & Label Decon->Disposal

Figure 1: Standard operating workflow for handling Boc-protected amino alcohols.

Step-by-Step Handling Protocol (SOP)

To ensure a self-validating safety system, follow this procedural methodology when handling the compound:

Step 1: Pre-Operational Check

  • Verify the chemical fume hood is operational and within the certification date.

  • Clear the workspace of incompatible materials (strong oxidizing agents or strong acids, which can prematurely cleave the Boc protecting group).

Step 2: Donning PPE

  • Inspect nitrile gloves for micro-tears or pinholes before use.

  • Ensure the lab coat is fully buttoned and chemical splash goggles are securely fitted.

Step 3: Weighing and Transfer

  • Utilize an anti-static weighing boat. The compound can generate static electricity, causing the powder to aerosolize and increasing the risk of respiratory exposure (H335).

  • Use a clean, dry stainless steel or disposable plastic spatula.

  • Close the primary container immediately after the required mass is extracted to prevent environmental moisture degradation.

Step 4: Decontamination

  • Once the transfer is complete, wipe down the balance and surrounding fume hood surface with a solvent compatible with the compound (e.g., a paper towel dampened with isopropanol or ethanol) to capture any residual micro-particulates.

Spill Management & Waste Disposal Plan

Even with stringent protocols, accidental releases can occur. Immediate, procedural responses are critical.

Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Contain: Do not dry-sweep the powder, as this will aerosolize the chemical.

  • Clean: Gently cover the spilled solid with damp absorbent paper (using water or a mild solvent) to suppress dust. Carefully scoop the material into a dedicated, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water.

Disposal Plan: Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate and any contaminated materials (gloves, weighing boats, paper towels) must be treated as hazardous chemical waste.

  • Segregation: Place in a clearly labeled "Solid Organic Hazardous Waste" container. Do not mix with acidic waste streams to prevent unintended Boc-deprotection and off-gassing.

  • Disposal Method: Must be disposed of via a licensed commercial waste disposal service for high-temperature incineration, in compliance with local environmental regulations.

References

  • Title: tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate | C10H19NO3 | CID 12993139 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
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Reactant of Route 2
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
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